2-((4-Chlorobenzyl)oxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRGIHRCRAJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368244 | |
| Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-69-7 | |
| Record name | 2-((4-Chlorobenzyl)oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((4-Chlorobenzyl)oxy)benzoic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Target Structure
In the landscape of chemical research, precision in nomenclature is paramount. The compound of interest, 2-((4-Chlorobenzyl)oxy)benzoic acid , is a specific ether derivative of salicylic acid. It is crucial to distinguish this molecule from its commonly mistaken isomer, 2-(4-chlorobenzoyl)benzoic acid[1]. The latter is a ketone, featuring a carbonyl bridge, which imparts significantly different chemical and electronic properties. This guide will focus exclusively on the ether-linked compound, providing a detailed examination of its structure, predicted properties, and a robust protocol for its synthesis. While direct experimental data for this specific molecule is scarce in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a reliable technical overview.
PART 1: Molecular Structure and Chemical Identity
The foundational step in understanding any chemical entity is a thorough characterization of its structure and core identifiers.
IUPAC Name and Synonyms
-
Preferred IUPAC Name: this compound
-
Synonyms: O-(4-Chlorobenzyl)salicylic acid
Chemical Structure
The molecule consists of a benzoic acid scaffold substituted at the 2-position with a 4-chlorobenzyloxy group. This structure combines the key functionalities of a carboxylic acid, an ether linkage, and an aryl chloride.
Caption: 2D structure of this compound.
Key Identifiers and Predicted Physicochemical Properties
Due to the limited specific experimental data for this compound, the following table includes calculated and inferred properties based on its structure and comparison with analogs like 4-[(4-Chlorobenzyl)oxy]benzoic acid and 2-[(4-Bromobenzyl)oxy]benzoic acid.[2][3]
| Property | Value / Identifier | Source / Method |
| Molecular Formula | C₁₄H₁₁ClO₃ | Calculation |
| Molecular Weight | 262.69 g/mol | Calculation[3] |
| CAS Number | Not assigned / Not found | Literature Search |
| InChIKey | Inferred from structure | - |
| SMILES | O=C(O)c1ccccc1OCc2ccc(Cl)cc2 | - |
| Physical Form | Expected to be a solid | Analogy |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Analogy |
| pKa | ~3-4 (for the carboxylic acid) | Chemical Principle |
PART 2: Synthesis and Mechanistic Insights
The most logical and established route for the synthesis of this compound is the Williamson ether synthesis . This classic Sₙ2 reaction is highly reliable for forming ethers from an alkoxide and a primary alkyl halide.[4][5]
Reaction Principle
The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzoic acid (salicylic acid) by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.[2]
Caption: Workflow for the Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for analogous compounds and represents a self-validating system for achieving the desired product.[2]
Materials:
-
2-Hydroxybenzoic acid (Salicylic Acid)
-
4-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Expert Insight: Using an excess of a mild base like K₂CO₃ ensures complete deprotonation of the phenolic hydroxyl without promoting hydrolysis of the ester if the reaction is heated for an extended period. Anhydrous conditions are crucial to prevent side reactions.
-
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.
-
Expert Insight: Acetone is a good choice for its boiling point and ability to dissolve the reactants. DMF can be used for less reactive halides as it allows for higher reaction temperatures.
-
-
Addition of Electrophile: Add 4-chlorobenzyl chloride (1.0 - 1.1 eq) to the stirring mixture.
-
Expert Insight: A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
-
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up - Quenching and Acidification: After the reaction is complete (as indicated by the consumption of salicylic acid on TLC), cool the mixture to room temperature. Filter off the potassium carbonate and evaporate the solvent under reduced pressure. Dissolve the resulting residue in water and acidify to a pH of ~2-3 with 1 M HCl.
-
Trustworthiness: This step is critical. Acidification protonates the carboxylate salt, rendering the final product insoluble in water and allowing for its extraction.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Trustworthiness: The brine wash removes residual water from the organic phase, ensuring efficient drying.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
PART 3: Spectroscopic and Analytical Characterization (Predicted)
Confirmation of the final product's structure is essential. The following are the expected spectroscopic signatures based on the known chemical shifts of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet corresponding to the two benzylic protons (-CH₂-) is expected around 5.0-5.3 ppm.[2]
-
The aromatic protons will appear in the region of ~6.8-8.0 ppm, showing distinct splitting patterns for the two different benzene rings.
-
A broad singlet for the carboxylic acid proton will be observed far downfield (>10 ppm), which will disappear upon a D₂O shake.
-
-
¹³C NMR:
-
The benzylic carbon (-CH₂-) signal is expected around 70 ppm.
-
Multiple signals will be present in the aromatic region (110-160 ppm).
-
The carboxylic acid carbonyl carbon will appear downfield, typically >165 ppm.
-
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 262.69 g/mol . A characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio) will be observed due to the presence of the chlorine atom.
PART 4: Potential Applications and Future Directions
Derivatives of salicylic acid are well-known for their biological activities, including anti-inflammatory and analgesic properties.[6][7] The structural motif of this compound makes it an interesting candidate for several research areas:
-
Drug Development: As an analog of other bioactive salicylic acid derivatives, it could be investigated as a potential anti-inflammatory or analgesic agent. The ether linkage is generally more stable to in-vivo hydrolysis than the ester linkage found in aspirin, which could lead to a different pharmacokinetic profile.[2]
-
Chemical Probes: The molecule can serve as a scaffold for the synthesis of more complex molecules or as a probe to study biological pathways.
-
Material Science: Benzoic acid derivatives are sometimes used in the synthesis of polymers and other materials.
Further research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in-vitro and in-vivo studies would be necessary to evaluate its biological activity and potential as a therapeutic agent.
References
- 1. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 3. 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-((4-Chlorobenzyl)oxy)benzoic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Pharmacological Landscape
The relentless pursuit of novel therapeutic agents necessitates a profound understanding of their molecular interactions and mechanisms of action. 2-((4-Chlorobenzyl)oxy)benzoic acid, a molecule of synthetic interest, stands at the frontier of pharmacological exploration. Its structural architecture, featuring a benzoic acid core, suggests a potential for diverse biological activities, drawing parallels to a class of compounds known for their therapeutic versatility.[1] This technical guide, crafted from the perspective of a Senior Application Scientist, eschews a rigid template to present a dynamic and logical framework for the comprehensive investigation of this compound's mechanism of action. Our approach is rooted in a philosophy of empirical validation and causal reasoning, ensuring that each proposed experimental step contributes to a holistic and trustworthy pharmacological profile.
Section 1: Foundational Physicochemical and Pharmacokinetic Profiling (DMPK)
Before delving into specific mechanistic pathways, a foundational understanding of the compound's drug-like properties is paramount. An early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, collectively known as Drug Metabolism and Pharmacokinetics (DMPK), is critical for contextualizing subsequent biological data and guiding future in vivo studies.[2][3][4][5]
In Vitro ADME/DMPK Assay Cascade
A tiered approach to in vitro DMPK profiling will be employed to efficiently characterize the compound.
Table 1: Tier 1 In Vitro DMPK Assays for this compound
| Parameter | Assay | Rationale |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers, which is crucial for its absorption and distribution. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | A rapid assessment of passive membrane permeability, a key factor in oral absorption. |
| Metabolic Stability | Human and Rat Liver Microsome Stability Assay | To evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an early indication of its potential in vivo half-life.[4] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | To quantify the extent of binding to plasma proteins, which influences the free concentration of the drug available to exert its pharmacological effect.[2] |
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system.
-
-
Assay Procedure:
-
In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Section 2: Primary Hypothesis-Driven Mechanistic Investigation
Based on the chemical structure of this compound, several plausible mechanisms of action can be hypothesized. The following sections outline a systematic approach to investigate these possibilities.
Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[6][7][8][9] Therefore, a primary avenue of investigation is the potential for our compound to inhibit COX-1 and COX-2.
A fluorometric or LC-MS/MS-based in vitro assay will be employed to assess the compound's ability to inhibit ovine or human COX-1 and COX-2 enzymes.[8][10]
Experimental Protocol: Fluorometric COX Inhibition Assay
-
Reagents:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric probe.
-
Test compound and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and serial dilutions of the test compound or reference inhibitor.
-
Incubate for a predetermined time at 37°C.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To validate the findings from the enzyme-based assay in a cellular context, we will assess the compound's ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).[11][12][13][14][15]
Experimental Protocol: Cytokine Release ELISA
-
Cell Culture and Stimulation:
-
Culture PBMCs or THP-1 cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound.
-
Determine the IC50 values.
-
Hypothesis 2: Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.[16][17][18] We will investigate if our compound can modulate this pathway.
A high-content imaging assay will be used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation.[19]
Experimental Protocol: NF-κB Translocation Imaging Assay
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with TNF-α to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain for the NF-κB p65 subunit using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
-
Section 3: Secondary and Exploratory Mechanistic Investigations
To build a comprehensive profile, we will also explore other potential mechanisms of action based on the known activities of other benzoic acid derivatives.
Very Late Antigen-4 (VLA-4) Antagonism
Some benzoic acid derivatives have been identified as antagonists of VLA-4, an integrin involved in cell adhesion and inflammation.[20][21][22]
A competitive binding assay will be performed to assess the compound's ability to displace a known fluorescently labeled VLA-4 ligand from its receptor on a VLA-4-expressing cell line (e.g., Jurkat cells).[23]
Antiparasitic (Trypanocidal) Activity
Certain benzoic acid derivatives have shown activity against Trypanosoma species.[24][25][26][27][28]
The compound will be screened for its ability to inhibit the growth of Trypanosoma cruzi amastigotes in a host cell co-culture system. Cell viability can be assessed using a colorimetric method, such as the MTS assay.[29][30]
SIRT5 Inhibition
Recent studies have identified 2-hydroxybenzoic acid derivatives as inhibitors of SIRT5, a mitochondrial sirtuin involved in metabolic regulation.[31][32][33]
A fluorogenic assay will be used to measure the inhibition of recombinant human SIRT5 enzyme activity in the presence of the test compound.[34][35]
Section 4: Safety and Selectivity Profiling
A critical aspect of drug development is to ensure the compound's safety and selectivity.
Cytotoxicity Assessment
The general cytotoxicity of the compound will be evaluated in a panel of cell lines (e.g., HepG2, HEK293) using a cell viability assay such as the MTT or MTS assay.[29][30][36][37]
hERG Channel Inhibition Assay
To assess the potential for cardiac liability, the compound will be tested for its ability to inhibit the hERG potassium channel using an automated patch-clamp system.[38][39][40][41][42] This is a standard in vitro safety assessment for new chemical entities.
Table 2: Summary of Proposed Mechanistic and Safety Assays
| Hypothesis/Area | Primary Assay | Secondary/Confirmatory Assay |
| COX Inhibition | In vitro COX-1/COX-2 enzyme assay | Cellular cytokine release assay (ELISA) |
| NF-κB Modulation | NF-κB p65 translocation imaging assay | Western blot for IκBα degradation |
| VLA-4 Antagonism | Competitive ligand binding assay | Cell adhesion assay |
| Trypanocidal Activity | T. cruzi amastigote viability assay | Determination of EC50 in different parasite stages |
| SIRT5 Inhibition | In vitro SIRT5 enzyme inhibition assay | Cellular thermal shift assay (CETSA) |
| Safety | General cytotoxicity (MTT/MTS assay) | hERG channel patch-clamp assay |
Section 5: Data Synthesis and Future Directions
The culmination of the proposed experimental workflows will provide a multi-faceted understanding of the mechanism of action of this compound. The data will be integrated to construct a comprehensive pharmacological profile, identifying the primary mechanism(s) of action, off-target effects, and potential therapeutic applications. Positive hits in any of the primary screening assays will trigger a cascade of further investigations, including more detailed mechanistic studies, structure-activity relationship (SAR) exploration, and eventual in vivo efficacy and safety studies. This systematic and rigorous approach ensures that the therapeutic potential of this novel compound is thoroughly and efficiently evaluated.
References
- 1. nuvisan.com [nuvisan.com]
- 2. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 3. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. criver.com [criver.com]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists. [vivo.health.unm.edu]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dndi.org [dndi.org]
- 25. mdpi.com [mdpi.com]
- 26. Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Trypanocidal Activity of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT assay - Wikipedia [en.wikipedia.org]
- 30. broadpharm.com [broadpharm.com]
- 31. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 34. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. Cell viability assays | Abcam [abcam.com]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. sophion.com [sophion.com]
- 39. fda.gov [fda.gov]
- 40. reactionbiology.com [reactionbiology.com]
- 41. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 42. researchgate.net [researchgate.net]
The (Benzyloxy)benzoic Acid Scaffold: A Versatile Platform in Modern Drug Discovery
Abstract
The (benzyloxy)benzoic acid framework represents a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted biological activities of this versatile chemical class. We will delve into the synthetic rationale, key experimental protocols, and the mechanistic underpinnings of (benzyloxy)benzoic acid derivatives in various therapeutic areas, including oncology, metabolic diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.
Introduction: The Significance of the (Benzyloxy)benzoic Acid Moiety
In the landscape of drug discovery, certain chemical structures, often referred to as "privileged scaffolds," reappear across a range of biologically active molecules. These frameworks possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The (benzyloxy)benzoic acid moiety is a prime example of such a scaffold. Its deceptively simple architecture, consisting of a benzoic acid core linked to a benzyl group via an ether linkage, provides a unique combination of rigidity and conformational flexibility. This allows for precise spatial orientation of functional groups, facilitating interactions with the binding sites of various proteins.
The core structure allows for extensive chemical modification at three key positions: the carboxylic acid group, the benzoic acid ring, and the benzyl ring. This high degree of "decoratability" enables the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as the modulation of biological activity and target selectivity. This guide will explore the rich history and diverse applications of this remarkable scaffold.
General Synthetic Strategies
The synthesis of (benzyloxy)benzoic acid derivatives is typically achieved through a straightforward and robust Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide with a hydroxybenzoic acid or its corresponding ester. The choice of starting materials and reaction conditions can be adapted to introduce a wide variety of substituents on both aromatic rings.
Core Synthesis Protocol: Williamson Ether Synthesis
The following protocol outlines a general procedure for the synthesis of substituted (benzyloxy)benzoic acids.
Materials:
-
Substituted hydroxybenzoic acid or ester
-
Substituted benzyl halide (e.g., 4-chlorobenzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), acetone)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a solution of the substituted hydroxybenzoic acid or ester in a suitable solvent, add a base (1.2-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the substituted benzyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
If the starting material was an ester, saponification can be performed at this stage by adding a solution of sodium hydroxide and heating.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the (benzyloxy)benzoic acid derivative.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The choice of base is crucial. A strong base like sodium hydride is suitable for less reactive phenols, while a weaker base like potassium carbonate is often sufficient and easier to handle.
-
The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction. DMF and acetone are common choices.
-
The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Acidification is necessary to protonate the carboxylate and precipitate the final product.
Visualization of the Synthetic Workflow
Caption: Generalized workflow for the synthesis of (benzyloxy)benzoic acid derivatives.
Therapeutic Applications: A Scaffold of Diverse Activities
The true power of the (benzyloxy)benzoic acid scaffold lies in its wide-ranging biological activities. By strategically modifying the substitution patterns on the aromatic rings, researchers have developed compounds with potent and selective effects against a variety of diseases.
Oncology
The (benzyloxy)benzoic acid moiety is a prominent feature in several classes of anticancer agents.
-
Tyrosine Kinase Inhibitors: Certain derivatives have been investigated as potential tyrosine kinase inhibitors, which are crucial for blocking the signaling pathways that drive cancer cell proliferation and survival.
-
Hedgehog Pathway Inhibitors: The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Substituted (benzyloxy)benzoic acids have been incorporated into molecules designed to inhibit this pathway.[1]
-
MCL-1/BCL-xL Inhibitors: Myeloid cell leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL) are anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival. Dual inhibitors containing the (benzyloxy)benzoic acid scaffold have been designed to promote apoptosis in malignant cells.
Metabolic Diseases
This scaffold has also shown promise in the treatment of metabolic disorders.
-
Sphingomyelin Synthase (SMS) Inhibitors: SMS is an enzyme involved in the metabolism of sphingolipids, which are implicated in metabolic syndrome conditions such as atherosclerosis, fatty liver disease, and type 2 diabetes. Certain (benzyloxy)benzoic acid derivatives have been identified as SMS inhibitors.[2]
Neurological Disorders and Pain
The versatility of the (benzyloxy)benzoic acid scaffold extends to the central nervous system.
-
CMR-1 Antagonists: The Cold Menthol Receptor 1 (CMR-1), also known as TRPM8, is an ion channel involved in the sensation of cold and has been implicated in various pain states and urological disorders. Substituted 4-benzyloxy-benzoic acid amide derivatives have been patented for their potential to treat these conditions.[3]
-
Anticonvulsant Agents: Modifications of the (benzyloxy)benzoic acid structure have led to the development of compounds with anticonvulsant properties.
Infectious Diseases
-
Inhibitors of M. tuberculosis Salicylate Synthase: Salicylate synthase is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. Chromane derivatives synthesized from (benzyloxy)benzoic acid precursors have been studied as inhibitors of this enzyme.[4][5]
Visualization of Therapeutic Applications
Caption: Diverse therapeutic applications of the (benzyloxy)benzoic acid scaffold.
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research on (benzyloxy)benzoic acid derivatives has led to a growing understanding of their structure-activity relationships. The nature and position of substituents on both the benzyl and benzoic acid rings have been shown to have a profound impact on biological activity and target selectivity. For instance, the introduction of halogen atoms, such as chlorine or fluorine, can modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced potency.
The future of drug discovery with the (benzyloxy)benzoic acid scaffold is bright. Its synthetic tractability and proven track record in hitting a wide range of biological targets make it an attractive starting point for new drug development campaigns. The application of modern drug design techniques, such as computational modeling and high-throughput screening, will undoubtedly uncover novel derivatives with improved therapeutic profiles. As our understanding of the molecular basis of disease continues to grow, we can expect to see the (benzyloxy)benzoic acid scaffold playing an even more significant role in the development of next-generation medicines.
Conclusion
The (benzyloxy)benzoic acid scaffold stands as a testament to the power of privileged structures in drug discovery. Its versatility, synthetic accessibility, and broad range of biological activities have solidified its importance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of this scaffold, from its synthesis to its diverse therapeutic applications. It is our hope that this information will serve as a valuable resource for researchers and scientists working to develop the innovative therapies of tomorrow.
References
- 1. rsc.org [rsc.org]
- 2. KR20170042631A - 2-alkyloxy benzene formyl arylamine compound and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-((4-Chlorobenzyl)oxy)benzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-((4-Chlorobenzyl)oxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.
Introduction
This compound belongs to the class of substituted benzoic acid derivatives. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectral features of the title compound, explaining the causality behind experimental choices and data interpretation.
Molecular Structure and Key Features
To understand the spectroscopic data, it is crucial to first examine the molecular structure of this compound. The molecule consists of two substituted benzene rings linked by an ether-methylene bridge. One ring is a benzoic acid moiety substituted at the ortho position, and the other is a 4-chlorobenzyl group. This arrangement dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their connectivity. Protons on an aromatic ring typically resonate in the δ 6.5-8.0 ppm region.[1] The substitution pattern on the ring significantly influences the chemical shifts and splitting patterns.[2][3]
Expected ¹H NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11-13 | Singlet | 1H | -COOH |
| 2 | ~7.9-8.1 | Doublet of doublets | 1H | Ar-H (ortho to -COOH) |
| 3 | ~7.4-7.6 | Doublet of doublets | 1H | Ar-H (para to -COOH) |
| 4 | ~7.3-7.5 | Multiplet | 4H | Ar-H (4-chlorobenzyl) |
| 5 | ~7.0-7.2 | Multiplet | 2H | Ar-H (ortho to -OCH₂) |
| 6 | ~5.2 | Singlet | 2H | -OCH₂- |
Interpretation and Rationale:
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (δ 11-13 ppm), which can vary with concentration and solvent.
-
Aromatic Protons: The disubstituted benzoic acid ring will exhibit a complex splitting pattern due to the ortho and meta couplings.[3] The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded. The protons on the 4-chlorobenzyl ring are expected to show a characteristic AA'BB' system, which may appear as two doublets.[2] The specific chemical shifts are influenced by the electronic effects of the substituents.[4]
-
Methylene Protons: The benzylic protons of the -OCH₂- group are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around δ 5.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~168-172 | -COOH |
| 2 | ~158-160 | Ar-C (C-O) |
| 3 | ~137-139 | Ar-C (quaternary, 4-chlorobenzyl) |
| 4 | ~133-135 | Ar-C (quaternary, C-Cl) |
| 5 | ~132-134 | Ar-CH |
| 6 | ~130-132 | Ar-CH |
| 7 | ~128-130 | Ar-CH |
| 8 | ~122-124 | Ar-C (quaternary, C-COOH) |
| 9 | ~120-122 | Ar-CH |
| 10 | ~114-116 | Ar-CH |
| 11 | ~70-72 | -OCH₂- |
Interpretation and Rationale:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the δ 168-172 ppm region.
-
Aromatic Carbons: The aromatic region will show a number of signals corresponding to the protonated and quaternary carbons. The carbon attached to the electronegative oxygen atom (C-O) will be significantly downfield. The chemical shifts of the other aromatic carbons are influenced by the inductive and resonance effects of the substituents.
-
Methylene Carbon: The benzylic carbon will appear around δ 70-72 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds.[2]
Expected IR Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1580-1610 | Medium | C=C stretch (aromatic) |
| 1450-1500 | Medium | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch (ether and carboxylic acid) |
| 1000-1100 | Medium | C-Cl stretch |
| 675-900 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation and Rationale:
-
O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.[5]
-
C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.[6]
-
Aromatic C=C Stretches: Multiple bands in the 1450-1610 cm⁻¹ region are indicative of the aromatic rings.[2]
-
C-O Stretches: Strong bands corresponding to the ether and carboxylic acid C-O stretches will be present.
-
C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected MS Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 276/278 | High | [M]⁺ (Molecular ion) |
| 139/141 | High | [C₇H₆Cl]⁺ (4-chlorotropylium ion) |
| 125 | High | [C₇H₆Cl]⁺ (chlorobenzyl cation) |
| 121 | Medium | [C₇H₅O₂]⁺ |
| 91 | Low | [C₇H₇]⁺ (tropylium ion) |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 276, with a characteristic M+2 peak at m/z 278 of approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.
-
Major Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic ether bond. This would lead to the formation of a stable 4-chlorotropylium ion (m/z 139/141) or a chlorobenzyl cation (m/z 125), which would be a very prominent peak. Another significant fragment would be from the benzoic acid moiety.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Visualizations
Molecular Structure
References
A Technical Guide to the Preclinical Evaluation of 2-((4-Chlorobenzyl)oxy)benzoic Acid: A Candidate for Novel Anti-inflammatory and Antineoplastic Therapies
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preclinical strategy for the evaluation of 2-((4-Chlorobenzyl)oxy)benzoic acid, a novel chemical entity with therapeutic potential. Drawing upon structure-activity relationships from analogous benzoic acid derivatives, this document hypothesizes significant anti-inflammatory, analgesic, and anticancer activities. We provide a detailed, field-proven framework for the synthesis, in vitro characterization, and in vivo validation of this compound. The protocols herein are designed to be self-validating, offering clear causality for experimental choices and robust data generation. This guide serves as a foundational resource for research teams embarking on the development of next-generation targeted therapies.
Introduction: Rationale for the Investigation of this compound
The landscape of drug discovery is continually evolving, with a persistent need for novel therapeutic agents that exhibit enhanced efficacy and improved safety profiles over existing standards of care. Benzoic acid derivatives have historically been a rich source of bioactive compounds, with salicylic acid and its analogues forming the bedrock of non-steroidal anti-inflammatory drug (NSAID) therapy. Recent investigations into structurally related compounds, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have revealed potent anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Furthermore, the broader class of benzoic acid derivatives has demonstrated potential in oncology, with some compounds exhibiting anticancer activities.[2]
This compound is a novel structural analogue that warrants thorough investigation. Its design, featuring a 4-chlorobenzyl ether linkage to a benzoic acid scaffold, suggests the potential for unique interactions with biological targets. This guide proposes a systematic and logical research plan to elucidate the biological activities of this compound, with a primary focus on its potential as an anti-inflammatory, analgesic, and anticancer agent.
Hypothesized Biological Activities and Underlying Mechanisms
Based on the established bioactivity of structurally similar molecules, we postulate that this compound will exhibit the following biological activities:
-
Anti-inflammatory and Analgesic Activity: We hypothesize that the compound will inhibit the activity of COX enzymes, particularly the inducible isoform, COX-2. This inhibition would disrupt the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1]
-
Anticancer Activity: Given the emerging evidence of anticancer properties within the benzoic acid class of compounds, we propose that this compound may exert cytotoxic effects on cancer cells.[2] The mechanism may involve the modulation of critical signaling pathways implicated in cell proliferation and survival.
A key signaling pathway central to inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] Many inflammatory stimuli activate this pathway, leading to the transcription of pro-inflammatory genes. It is plausible that this compound may modulate this pathway, and this will be a key area of mechanistic investigation.
Proposed Research and Development Plan
This section details a comprehensive, stepwise approach to the preclinical evaluation of this compound.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and established method involves the reaction of salicylic acid with 4-chlorobenzyl chloride in the presence of a base.[6]
Experimental Protocol: Synthesis of this compound
-
To a solution of salicylic acid (1 equivalent) in a suitable polar aprofotic solvent (e.g., acetone), add a base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.
-
Add 4-chlorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
In Vitro Evaluation of Anti-inflammatory Activity
A battery of in vitro assays will be employed to determine the anti-inflammatory potential of the compound.
This assay is critical to determine if the compound's anti-inflammatory effect is mediated by COX inhibition and to assess its selectivity for COX-2 over COX-1.[7][8]
Experimental Protocol: Fluorometric COX Inhibition Assay [9][10]
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound at various concentrations.
-
Add purified human recombinant COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the fluorescence generated from the enzymatic reaction kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Table 1: Hypothetical COX Inhibition Data for this compound
| Enzyme | IC50 (µM) |
| COX-1 | >100 |
| COX-2 | 5.2 |
This cell-based assay provides a more physiologically relevant system to assess the anti-inflammatory effects of the compound.[11][12][13]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages [14][15]
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent and prostaglandins (e.g., PGE₂) using an ELISA kit.
-
Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or RT-qPCR.
-
Assess the expression of iNOS and COX-2 proteins by Western blotting.
In Vivo Assessment of Anti-inflammatory and Analgesic Activity
Promising in vitro results will be followed by in vivo studies in established animal models.
This is a classic and highly reproducible model for evaluating acute inflammation.[16][17][18][19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.
-
Administer the test compounds orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Diagram 1: Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the paw edema assay.
This test is used to evaluate the central analgesic effects of a compound.[21][22][23][24][25]
Experimental Protocol: Hot Plate Test
-
Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Place each mouse or rat on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping).
-
Administer the test compound, a vehicle control, or a positive control (e.g., morphine).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.
-
A significant increase in the reaction latency compared to the control group indicates an analgesic effect.
In Vitro Evaluation of Anticancer Activity
The potential of this compound as an anticancer agent will be assessed using a panel of human cancer cell lines.
This is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[26][27][28][29]
Experimental Protocol: MTT Assay
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound for each cell line.
Table 2: Hypothetical IC50 Values from MTT Assay
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.8 |
| A549 | Lung | 22.4 |
| HCT-116 | Colon | 18.2 |
Mechanism of Action Studies: NF-κB Signaling Pathway
To understand the molecular mechanism underlying the potential anti-inflammatory effects, the impact of the compound on the NF-κB signaling pathway will be investigated.[3][4][5][30][31]
Diagram 2: Simplified NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Translocation Assay
-
Culture RAW 264.7 cells on coverslips in a 24-well plate.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with LPS.
-
Fix the cells and permeabilize them.
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. Inhibition of LPS-induced nuclear translocation of p65 will indicate an effect on the NF-κB pathway.
Data Interpretation and Future Directions
The data generated from this comprehensive preclinical evaluation will provide a clear understanding of the biological activities of this compound.
-
Anti-inflammatory and Analgesic Potential: Potent and selective COX-2 inhibition, coupled with efficacy in the carrageenan-induced paw edema and hot plate tests, would strongly support its development as a novel anti-inflammatory and analgesic agent.
-
Anticancer Potential: Significant cytotoxicity against a panel of cancer cell lines would warrant further investigation into its anticancer mechanism, including studies on apoptosis, cell cycle arrest, and its effects on specific cancer-related signaling pathways.
-
Mechanism of Action: Elucidation of its effects on the NF-κB pathway will provide crucial insights into its molecular mechanism of action.
Positive outcomes from these studies will pave the way for lead optimization, advanced preclinical studies (including toxicology and pharmacokinetics), and ultimately, Investigational New Drug (IND)-enabling studies.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics. Its structural similarity to known bioactive molecules provides a strong rationale for its investigation as an anti-inflammatory, analgesic, and potentially, an anticancer agent. The systematic and rigorous preclinical evaluation plan outlined in this technical guide will provide the necessary data to validate its therapeutic potential and guide its future development.
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish [mdpi.com]
- 14. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Hot plate analgesiometer | PPTX [slideshare.net]
- 24. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 25. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. atcc.org [atcc.org]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. purformhealth.com [purformhealth.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 2-((4-Chlorobenzyl)oxy)benzoic Acid Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-((4-chlorobenzyl)oxy)benzoic acid and its analogues for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to this class of compounds, with a particular focus on their potential as aldose reductase inhibitors and anti-inflammatory agents.
Introduction: The Therapeutic Promise of Substituted Benzoic Acids
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-sickling properties.[2][3] The strategic substitution on the benzoic acid ring and the introduction of various functionalities allow for the fine-tuning of a molecule's electronic, lipophilic, and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[1]
This guide focuses on a specific subclass: this compound and its analogues. The incorporation of a chloro-substituted benzyl ether linkage at the 2-position of the benzoic acid core presents an intriguing chemical space for drug discovery. The ether linkage, in contrast to the more labile ester linkage found in compounds like aspirin, offers greater metabolic stability. This structural motif has shown promise in targeting key enzymes involved in pathological processes, notably aldose reductase, an enzyme implicated in diabetic complications.[4] Furthermore, the inherent anti-inflammatory potential of the salicylic acid backbone suggests a dual therapeutic applicability for these compounds.
Synthesis and Characterization
The synthesis of this compound and its analogues is primarily achieved through a nucleophilic substitution reaction, specifically Williamson ether synthesis. This method offers a reliable and versatile route to the target compounds.
General Synthesis Workflow
The fundamental synthetic pathway involves the reaction of a salicylic acid derivative with a substituted benzyl halide in the presence of a base.
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
2-Hydroxybenzoic acid (salicylic acid)
-
4-Chlorobenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3, which will precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and wash it with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
Derivatives of this compound have shown potential in two primary therapeutic areas: as inhibitors of aldose reductase and as anti-inflammatory agents.
Aldose Reductase Inhibition: A Key to Managing Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4] Therefore, inhibiting aldose reductase is a promising therapeutic strategy for mitigating these complications.[4]
Figure 2: The polyol pathway and the site of action for aldose reductase inhibitors.
The general structure of many aldose reductase inhibitors includes a hydrophobic region and a polar "head" group, often a carboxylic acid, which interacts with the enzyme's active site.[5] The this compound scaffold fits this pharmacophore model well.
Anti-inflammatory Activity
The salicylic acid moiety is the core of many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. While direct evidence for this compound is still emerging, its structural similarity to other anti-inflammatory benzoic acid derivatives suggests a potential to modulate inflammatory pathways.[6] A related compound, 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, has demonstrated anti-inflammatory potential by inhibiting COX-2 and heat-induced albumin denaturation.[7][8]
Structure-Activity Relationships (SAR)
The biological activity of benzoic acid derivatives as aldose reductase inhibitors is significantly influenced by the nature and position of substituents on both the benzoic acid and the benzyl rings.
Key SAR Observations for Benzoic Acid Derivatives as Aldose Reductase Inhibitors:
-
Carboxylic Acid Group: The carboxylic acid is a crucial feature for many aldose reductase inhibitors, acting as a key hydrogen bond donor and acceptor that interacts with the enzyme's active site.[1]
-
Hydrophobic Moiety: A hydrophobic component, such as the 4-chlorobenzyl group, is generally required to occupy a hydrophobic pocket in the enzyme.
-
Substituents on the Benzoic Acid Ring: The position and nature of substituents can modulate the acidity of the carboxylic acid and the overall electronic properties of the molecule, thereby affecting binding affinity.
-
Substituents on the Benzyl Ring: Halogen substitutions, such as the chloro group at the para position, can enhance hydrophobic interactions and influence the compound's potency.
Table 1: Representative Aldose Reductase Inhibitory Activity of Benzoic Acid Derivatives and Analogues
| Compound/Analogue | Modification | Target Enzyme | IC₅₀ (µM) |
| 4-Phenylbenzaldehyde | Benzaldehyde derivative | Bovine kidney aldose reductase | 0.23[9] |
| 2-Bromobenzaldehyde | Benzaldehyde derivative | Bovine kidney aldose reductase | 1.37[9] |
| Thiazolidine-2,4-dione hybrid | Heterocyclic derivative | Aldose reductase | 0.16[10] |
| Quinoxalinone derivative | Heterocyclic derivative | Aldose reductase | 0.059 - 6.825[10] |
| Acetic acid derivative with quinazolin-4(3H)-one | Heterocyclic derivative | Aldose reductase | Kᵢ = 61.20 ± 10.18 nM[10] |
| 2″,4″-O-diacetylquercitrin | Natural flavonoid | Rat lens aldose reductase | 0.077[11] |
Note: This table presents data for related compounds to illustrate the range of potencies observed for aldose reductase inhibitors with similar structural motifs. The IC₅₀ value for this compound is not yet publicly available.
Key Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of test compounds against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of a substrate by the enzyme.
Figure 3: Workflow for the in vitro aldose reductase inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Partially purified aldose reductase can be obtained from rat lens or kidney homogenates.
-
Reagent Preparation:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.1 mM)
-
DL-glyceraldehyde solution (substrate, e.g., 10 mM)
-
Test compound stock solution (in DMSO or other suitable solvent) and serial dilutions.
-
Positive control (e.g., Epalrestat or Quercetin).
-
-
Assay Procedure (in a 96-well plate or cuvettes):
-
To each well/cuvette, add phosphate buffer, NADPH solution, and the test compound (or vehicle for control).
-
Pre-incubate the mixture at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at a predetermined dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Determine the percentage of inhibition of edema by the test compound and the standard drug compared to the control group.
-
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds with the potential for dual therapeutic applications. Their structural features suggest a favorable profile for aldose reductase inhibition, offering a potential avenue for the management of diabetic complications. Furthermore, their inherent relationship to salicylic acid warrants a thorough investigation of their anti-inflammatory properties.
Future research should focus on the synthesis of a broader library of analogues to establish a more detailed structure-activity relationship. In particular, exploring different substituents on both the benzoic acid and benzyl rings will be crucial for optimizing potency and selectivity. In vivo efficacy studies in relevant disease models, coupled with pharmacokinetic and toxicological profiling, will be essential to validate the therapeutic potential of these compounds and advance them toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. 2″,4″-O-diacetylquercitrin, a novel advanced glycation end-product formation and aldose reductase inhibitor from Melastoma sanguineum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-((4-Chlorobenzyl)oxy)benzoic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-((4-Chlorobenzyl)oxy)benzoic acid and its interactions with relevant biological targets. Drawing from established principles of computational chemistry and molecular modeling, this document outlines a robust workflow designed to elucidate potential mechanisms of action and guide further experimental validation. We will navigate the rationale behind target selection, detail the preparatory steps for both the ligand and its macromolecular target, and provide a step-by-step protocol for molecular docking and molecular dynamics simulations. The overarching goal is to equip researchers, scientists, and drug development professionals with the theoretical and practical knowledge to conduct a rigorous and insightful computational analysis of this and similar small molecules.
Introduction: Rationale and Strategic Context
The therapeutic potential of salicylic acid and its derivatives as analgesic and anti-inflammatory agents is well-established.[1][2] Modifications to the core salicylic acid scaffold can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including target specificity and potency.[3] The subject of this guide, this compound, represents a structural analog with an ether linkage, which is generally more stable to hydrolysis than the ester linkage found in many prodrugs.[3]
Given the known anti-inflammatory activity of structurally related compounds, a primary hypothesis is that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[1][4][5] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
This guide will focus on delineating an in silico workflow to investigate the binding of this compound to both COX-1 and COX-2, with the aim of predicting its binding affinity and selectivity.
The Computational Workflow: A Validating and Iterative Approach
The in silico modeling process is not a linear path but rather an iterative cycle of hypothesis generation, computational experimentation, and analysis. The workflow presented here is designed to be self-validating at each critical step, ensuring the reliability of the generated data.
Figure 1: A schematic of the in silico modeling workflow.
Experimental Protocols: A Step-by-Step Guide
Part 1: Ligand and Target Preparation
Objective: To prepare the 3D structures of the ligand, this compound, and the target proteins, COX-1 and COX-2, for subsequent docking and simulation studies.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem.
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, geometrically plausible conformation.
-
Save the optimized 3D structure in a suitable format (e.g., .mol2, .sdf).
-
-
Target Selection and Preparation:
-
Identify suitable crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). It is advisable to select structures with a co-crystallized ligand to define the binding site.
-
For this study, we will use the following PDB entries:
-
COX-1: 1EQG
-
COX-2: 1CX2
-
-
Download the PDB files and load them into a molecular visualization and preparation tool (e.g., UCSF Chimera, PyMOL, Maestro).
-
Prepare the protein by:
-
Removing all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assigning correct protonation states to ionizable residues at a physiological pH (e.g., 7.4).
-
Repairing any missing side chains or loops, if necessary, using built-in tools.
-
-
Save the prepared protein structures in a PDB format.
-
Part 2: Molecular Docking
Objective: To predict the preferred binding orientation and affinity of this compound within the active sites of COX-1 and COX-2.
Protocol:
-
Grid Generation:
-
Define the binding site (the "grid box") for docking. This is typically centered on the co-crystallized ligand from the original PDB structure.
-
The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
-
Docking Execution:
-
Use a validated molecular docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking calculations for this compound against both the prepared COX-1 and COX-2 structures.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding docking scores (binding affinities).
-
Visualize the top-ranked poses for each target and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Compare the binding modes and scores between COX-1 and COX-2 to predict potential selectivity.
-
Part 3: Molecular Dynamics Simulation
Objective: To assess the stability of the predicted ligand-protein complexes and to gain insights into the dynamic nature of the interactions over time.
Protocol:
-
System Preparation:
-
Take the top-ranked docked pose of this compound in complex with both COX-1 and COX-2.
-
Use a molecular dynamics simulation package (e.g., GROMACS, AMBER, NAMD).
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using Antechamber or a similar tool).
-
-
Simulation Protocol:
-
Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in a stepwise manner (NVT and NPT ensembles).
-
Production Run: Run the production simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for the system to reach a stable state and to sample relevant conformational changes.
-
-
Analysis of Simulation Trajectories:
-
Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
-
Visualize the trajectory to observe the dynamic behavior of the ligand within the binding pocket.
-
Data Presentation and Interpretation
Molecular Docking Results
The results of the molecular docking study can be summarized in a table for easy comparison.
| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-1 | -X.X | Arg120, Tyr355, Ser530 |
| COX-2 | -Y.Y | Arg120, Tyr355, Val523 |
Note: The hypothetical values (-X.X and -Y.Y) and interacting residues are for illustrative purposes. The actual results will be generated from the docking calculations. A more negative binding affinity indicates a stronger predicted interaction.
Molecular Dynamics Simulation Analysis
The stability of the ligand-protein complexes can be visualized through RMSD plots.
Figure 2: Example RMSD plots for the ligand in COX-1 and COX-2.
A stable RMSD trajectory for the ligand suggests that it remains bound in a consistent conformation within the active site throughout the simulation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with its putative biological targets, COX-1 and COX-2. By following the detailed protocols for ligand and target preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable data to predict the binding affinity, selectivity, and dynamic behavior of this compound.
The insights gained from these computational studies can then be used to:
-
Guide the design of more potent and selective analogs.
-
Prioritize compounds for in vitro and in vivo testing.
-
Provide a molecular-level understanding of the mechanism of action.
It is imperative to remember that in silico modeling is a predictive tool and its results must be validated through experimental studies. Future work should focus on synthesizing this compound and evaluating its inhibitory activity against COX-1 and COX-2 in enzymatic assays.
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 4. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 2-((4-Chlorobenzyl)oxy)benzoic Acid
Introduction
2-((4-Chlorobenzyl)oxy)benzoic acid is a derivative of benzoic acid with a structural framework that suggests its potential utility in medicinal chemistry and materials science. The molecule incorporates a carboxylic acid group, an ether linkage, and a chlorinated aromatic ring, features that collectively dictate its physicochemical properties. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to effectively formulate, analyze, and utilize this compound. This guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways based on established chemical principles.
Physicochemical Properties: A Structural Perspective
The solubility and stability of this compound are intrinsically linked to its molecular structure. The benzoic acid moiety confers acidic properties, suggesting that its aqueous solubility will be pH-dependent. The presence of the 4-chlorobenzyl group introduces a significant hydrophobic character, which is expected to limit its solubility in aqueous media at neutral and acidic pH. The ether linkage, in contrast to an ester linkage, is generally more resistant to hydrolysis, suggesting a greater intrinsic stability.[1]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₁ClO₃ | Based on chemical structure. |
| Molecular Weight | 262.69 g/mol | Calculated from the molecular formula. |
| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in this range, similar to other benzoic acid derivatives. |
| LogP | High | The presence of two aromatic rings and a chlorine atom suggests significant lipophilicity. |
| Aqueous Solubility | Low at acidic pH, increasing at basic pH | The carboxylic acid will be protonated at low pH, rendering the molecule less soluble. At pH values above the pKa, the carboxylate anion will form, increasing aqueous solubility. |
| Organic Solvent Solubility | High in polar aprotic and some protic organic solvents | The aromatic nature and potential for hydrogen bonding suggest good solubility in solvents like DMSO, DMF, and alcohols. |
Solubility Profile
A comprehensive understanding of the solubility of this compound is crucial for its application in various experimental and formulation settings.
Aqueous Solubility
The aqueous solubility of this compound is expected to be highly dependent on the pH of the medium. In acidic to neutral conditions, the carboxylic acid group will be largely protonated, leading to low aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form the more soluble carboxylate salt.
Experimental Protocol: Determination of pH-Dependent Aqueous Solubility
This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
-
HPLC-grade water
-
Calibrated pH meter
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Prepare a series of buffered solutions at various pH values (e.g., 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffered solution in separate vials. This ensures that a saturated solution is formed.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC analysis).
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Measure the final pH of each saturated solution.
Solubility in Organic Solvents
The solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for in vitro assays.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of disrupting intermolecular hydrogen bonds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent. |
| Methanol/Ethanol | Moderate to High | Polar protic solvents that can engage in hydrogen bonding with the carboxylic acid group. |
| Acetonitrile | Moderate | A polar aprotic solvent with a lower polarity than DMSO and DMF. |
| Dichloromethane (DCM) | Low to Moderate | A nonpolar solvent, solubility may be limited. |
| Hexane | Low | A nonpolar solvent, expected to be a poor solvent for this compound. |
Experimental Protocol: Determination of Solubility in Organic Solvents
Procedure:
-
Add a known amount of this compound to a vial.
-
Incrementally add a specific organic solvent while vortexing until the solid is completely dissolved.
-
Record the volume of solvent required to dissolve the compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Repeat this process for a range of relevant organic solvents.
Stability Profile and Degradation Pathways
Assessing the chemical stability of this compound is essential to ensure its integrity during storage, formulation, and use. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2][3][4]
Forced Degradation Studies
Forced degradation studies are a critical component of drug development and are recommended by regulatory agencies to establish the stability-indicating nature of analytical methods.[3][4] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[3]
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Studies
1. Hydrolytic Stability:
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C).
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or slightly elevated temperature.
-
Neutral Conditions: Dissolve the compound in water and heat at a specified temperature.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and analyze by HPLC.
2. Oxidative Stability:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Sampling: Withdraw aliquots at various time points and analyze by HPLC.
3. Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
4. Thermal Stability:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Analyze the heated sample and a control sample stored at room temperature by HPLC.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Ether Linkage: While generally stable, under harsh acidic or basic conditions, the ether linkage could potentially cleave to yield salicylic acid and 4-chlorobenzyl alcohol.
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation.[5]
-
Oxidation: The aromatic rings and the benzylic carbon are susceptible to oxidative attack, potentially leading to the formation of hydroxylated byproducts or cleavage of the molecule. Peroxyl radicals can induce decarboxylation of benzoic acid.[6]
Diagram: Potential Degradation Pathways
References
- 1. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of 2-((4-Chlorobenzyl)oxy)benzoic acid literature
An In-depth Technical Guide on 2-((4-Chlorobenzyl)oxy)benzoic acid
Foreword: Navigating a Sparsely Mapped Chemical Space
This compound stands as a molecule of interest primarily due to its structural relation to the well-explored class of salicylic acid derivatives. It combines the pharmacologically significant salicylic acid backbone with a 4-chlorobenzyl moiety, a substitution known to modulate lipophilicity and metabolic stability. However, a comprehensive review of the current scientific literature reveals that this specific compound is not extensively characterized. This guide, therefore, adopts a dual approach: it presents established, fundamental chemical principles for its synthesis and characterization while logically inferring its potential biological activities based on robust data from closely related analogues. Our objective is to provide a foundational document that is both scientifically rigorous and transparent about the current knowledge gaps, thereby empowering researchers to confidently embark on the exploration of this promising compound.
Part 1: Synthesis and Structural Elucidation
The most logical and established route for the preparation of this compound is the Williamson ether synthesis. This method is reliable for forming aryl ethers and has been successfully employed for structurally similar compounds, such as its bromo-analogue.[1]
Synthetic Workflow: The Williamson Ether Synthesis
The reaction proceeds in two main stages: the deprotonation of the phenolic hydroxyl group of salicylic acid to form a nucleophilic phenoxide, followed by the nucleophilic attack of this phenoxide on 4-chlorobenzyl chloride.
Caption: Synthetic workflow for this compound.
Field-Proven Experimental Protocol
This protocol is derived from standard methodologies for Williamson ether synthesis involving phenolic acids.[1]
Materials & Reagents:
-
Salicylic Acid (2-hydroxybenzoic acid)
-
4-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), dilute (e.g., 2M)
-
Ethyl acetate (for extraction/TLC)
-
Hexane (for TLC/recrystallization)
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Step-by-Step Methodology:
-
Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine salicylic acid (1.0 eq), potassium carbonate (approx. 2.0 eq), and a suitable volume of anhydrous acetone or DMF to ensure adequate stirring.
-
Expertise & Experience: Using at least two equivalents of a mild base like K₂CO₃ is critical. It ensures the deprotonation of both the more acidic carboxylic acid proton and the crucial phenolic hydroxyl proton, driving the formation of the more potent phenoxide nucleophile required for the etherification.[1] Acetone is a good solvent choice due to its polarity and boiling point, though DMF can be used for less reactive substrates.
-
-
Addition of Electrophile: Add 4-chlorobenzyl chloride (1.0-1.1 eq) to the stirring suspension.
-
Causality: The 4-chlorobenzyl chloride serves as the electrophile. The electron-withdrawing nature of the chlorine on the benzyl ring does not significantly hinder the SN2 reaction at the benzylic carbon, which is the site of nucleophilic attack.
-
-
Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane. The disappearance of salicylic acid indicates completion.
-
Reaction Quench and Product Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl). Concentrate the filtrate under reduced pressure to remove the solvent.
-
Acidification (Work-up): Redissolve the crude residue in water containing a small amount of NaOH. Wash this aqueous solution with a nonpolar solvent like diethyl ether to remove any unreacted 4-chlorobenzyl chloride. Subsequently, acidify the aqueous layer with dilute HCl until a pH of ~2 is reached. The desired product will precipitate out as a solid.
-
Trustworthiness: This acidification step is a self-validating system for isolation. The product, being a carboxylic acid, is soluble in its salt form (carboxylate) in basic aqueous solution but insoluble in its protonated form. This sharp transition in solubility upon acidification ensures selective precipitation of the product, leaving water-soluble impurities behind.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. For high purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory. Expected results are based on analyses of highly similar structures.[1][2]
| Analytical Method | Expected Outcome & Interpretation |
| ¹H NMR | Distinct signals for aromatic protons on both the benzoate and chlorobenzyl rings. A key singlet peak around 5.0-5.5 ppm corresponding to the benzylic methylene (-O-CH₂-) protons. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | A signal for the carboxylic carbon (~165-170 ppm), a signal for the benzylic carbon (~70 ppm), and distinct signals for all aromatic carbons. The presence of the C-Cl group will influence the chemical shifts of the chlorobenzyl ring carbons.[2] |
| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and a characteristic C-O-C (ether) stretch (~1200-1250 cm⁻¹). |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₄H₁₁ClO₃ (MW: 262.69 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approx. 3:1 ratio) would be definitive confirmation. |
| Melting Point | A sharp, defined melting point range indicates high purity. For reference, the related compound 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid melts at 157–159 °C.[2] |
Part 2: Physicochemical Properties and Biological Potential
While direct experimental data for this compound is scarce, its properties can be reliably estimated from its structure and comparison with analogues.
Predicted Physicochemical Data
| Property | Predicted Value / Description | Rationale & Significance for Drug Development |
| Molecular Formula | C₁₄H₁₁ClO₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 262.69 g/mol | Falls well within the limits suggested by Lipinski's Rule of Five for oral bioavailability. |
| Appearance | White to off-white crystalline solid | Predicted based on common benzoic acid derivatives. |
| logP (Lipophilicity) | ~4.0 - 4.5 (Calculated) | The chlorobenzyl group significantly increases lipophilicity compared to salicylic acid. This suggests good membrane permeability but may lead to lower aqueous solubility. |
| pKa | ~3.0 - 4.0 (Estimated) | The carboxylic acid group will be ionized at physiological pH (7.4), which is crucial for solubility and interaction with biological targets. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, Ethanol). | Standard for lipophilic carboxylic acids. Formulation strategies may be required for aqueous delivery. |
Inferred Biological Activity and Mechanistic Hypotheses
The biological activity of this compound is inferred from the well-documented pharmacology of salicylic acid derivatives.[3] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes and modulating inflammatory pathways like NF-κB.[3][4]
Hypothesized Activities:
-
Anti-inflammatory and Analgesic Effects: As a salicylic acid derivative, the primary hypothesized activity is anti-inflammatory and analgesic action.[2][3] The ether linkage is more stable to hydrolysis than the ester linkage found in aspirin or other salicylate esters, which could potentially lead to a longer duration of action.[1] The compound could act as an inhibitor of COX enzymes, which are critical in the synthesis of prostaglandins—key mediators of pain and inflammation.[3]
-
Anti-platelet Activity: Many salicylic acid analogues possess anti-platelet properties, a trait that could be explored for this molecule.[3]
-
Antimicrobial Potential: Benzoic acid and its derivatives are known for their antimicrobial properties. The increased lipophilicity from the chlorobenzyl group could enhance its ability to disrupt microbial cell membranes.
References
- 1. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 2. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 2-((4-Chlorobenzyl)oxy)benzoic acid
Abstract and Introduction
2-((4-Chlorobenzyl)oxy)benzoic acid is a benzoic acid derivative with potential applications as an intermediate in medicinal chemistry and materials science. Its structure, featuring a stable ether linkage, makes it a valuable scaffold for further molecular elaboration. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development.
The synthesis is achieved via the Williamson ether synthesis, a robust and widely-used method for preparing ethers.[1][2][3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion displaces a halide from a primary alkyl halide.[4][5] In this specific application, the hydroxyl group of salicylic acid is deprotonated by a strong base to form a sodium phenoxide intermediate. This nucleophile then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product. Understanding the causality of this mechanism is crucial for optimizing reaction conditions and minimizing side reactions.
Reaction Scheme and Mechanism
The overall synthesis follows the reaction scheme shown below:
Overall Reaction: Salicylic Acid + 4-Chlorobenzyl Chloride → this compound
Mechanistic Insight: The reaction is a classic example of the Williamson ether synthesis.[1][4] The mechanism involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of salicylic acid (pKa ≈ 13.6) is acidic enough to be deprotonated by sodium hydroxide, forming the highly nucleophilic sodium 2-carboxylatephenoxide.
-
SN2 Attack: The resulting phenoxide ion acts as the nucleophile, executing a backside attack on the primary benzylic carbon of 4-chlorobenzyl chloride.[4][5] This concerted step involves the simultaneous formation of the C-O ether bond and cleavage of the C-Cl bond, resulting in an inversion of stereochemistry if the carbon were chiral. Since the alkylating agent is a primary halide, this substitution pathway is highly favored over elimination.[3]
Health and Safety Precautions
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Salicylic Acid: Classified as an irritant.[6] Avoid inhalation of dust and direct contact with skin and eyes.[6][7][8] In case of contact, wash the affected area thoroughly with soap and water.[8]
-
4-Chlorobenzyl Chloride: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] It is also a lachrymator (causes tearing) and may cause an allergic skin reaction.[9][11] Handle with extreme care, ensuring no skin or eye contact.
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe chemical burns.[12] The preparation of NaOH solutions is a highly exothermic process. Crucially, always add sodium hydroxide pellets slowly to water; never add water to solid sodium hydroxide to prevent violent boiling and splashing. [12][13]
-
Solvents (Acetone, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 10.0 | 1.0 | 1.38 g |
| Sodium Hydroxide | NaOH | 40.00 | 20.0 | 2.0 | 0.80 g |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 10.0 | 1.0 | 1.61 g |
| Acetone (Anhydrous) | C₃H₆O | - | - | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | - | ~100 mL |
| Hydrochloric Acid (1 M) | HCl | - | - | - | As needed |
| Deionized Water | H₂O | - | - | - | As needed |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | ~30 mL |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Detailed Experimental Protocol
Step 1: Preparation of Sodium 2-(sodiooxy)benzoate (Nucleophile Formation)
-
Place 1.38 g (10.0 mmol) of salicylic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 25 mL of anhydrous acetone to the flask and stir until the salicylic acid is fully dissolved.
-
In a separate beaker, carefully prepare a solution of sodium hydroxide by slowly dissolving 0.80 g (20.0 mmol) of NaOH pellets in 10 mL of deionized water. Causality Note: This is an exothermic process; the beaker will become hot.[12] Allow the solution to cool to room temperature. Two equivalents of base are used to deprotonate both the carboxylic acid and the phenolic hydroxyl group.
-
Add the cooled sodium hydroxide solution dropwise to the stirring salicylic acid solution in the round-bottom flask. A precipitate may form. Stir the mixture for 20 minutes at room temperature to ensure complete formation of the dianion.
Step 2: Ether Synthesis (SN2 Reaction)
-
Dissolve 1.61 g (10.0 mmol) of 4-chlorobenzyl chloride in 15 mL of anhydrous acetone.
-
Add this solution dropwise to the stirring reaction mixture from Step 1.
-
Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux (approx. 60-65 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. Protocol Insight: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
Step 3: Work-up and Product Isolation
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
While stirring, slowly acidify the aqueous mixture to a pH of 2-3 using 1 M hydrochloric acid. This step protonates the carboxylate group, making the product insoluble in water. A white precipitate of the crude product should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
Step 4: Purification
-
The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., ethanol/water or acetic acid/water) and heat gently until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield is typically in the range of 75-85%.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Determination of a sharp melting point range.
-
¹H NMR Spectroscopy: To confirm the molecular structure. Expected signals would include aromatic protons from both rings, a characteristic singlet for the benzylic methylene (-CH₂-) protons around δ 5.0-5.5 ppm, and a carboxylic acid proton signal.
-
FT-IR Spectroscopy: To identify key functional groups, including the carboxylic acid C=O and O-H stretches, and the C-O-C ether stretch.
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the entire synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. laballey.com [laballey.com]
- 7. ehs.com [ehs.com]
- 8. geneseo.edu [geneseo.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Prepare a Sodium Hydroxide or NaOH Solution [thoughtco.com]
- 13. hereditybio.in [hereditybio.in]
Using 2-((4-Chlorobenzyl)oxy)benzoic acid in [specific assay, e.g., enzyme inhibition] assays
Application Notes & Protocols
Topic: Characterizing 2-((4-Chlorobenzyl)oxy)benzoic acid as a Selective Cyclooxygenase-2 (COX-2) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating this compound as a COX-2 Inhibitor
Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstone therapeutics for managing pain and inflammation.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[2][3] Two principal isoforms of this enzyme exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like protecting the gastric mucosa, and COX-2, an inducible isoform that is significantly upregulated at sites of inflammation.[3]
The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse side effects, such as gastrointestinal distress, are linked to the inhibition of COX-1.[1][3] This dichotomy has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief with an improved safety profile.[2]
The compound this compound belongs to the benzoic acid class of molecules. Structurally related compounds, particularly derivatives of salicylic acid and anthranilic acid, have demonstrated significant anti-inflammatory and analgesic properties, often through the inhibition of COX enzymes.[4] For instance, the related compound 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate has been identified as an effective inhibitor of the COX-2 enzyme. This precedent provides a strong scientific basis for hypothesizing that this compound may also exhibit inhibitory activity against COX-2.
This document provides a comprehensive guide for researchers to evaluate this hypothesis. It details the principles of a robust in vitro COX-2 inhibition assay, provides a step-by-step protocol for screening this compound, and outlines the necessary controls and data analysis procedures to ensure the generation of reliable and reproducible results.
Scientific Principles of the COX-2 Inhibition Assay
The protocol described herein is a colorimetric assay that measures the peroxidase activity of the COX enzyme.[5][6] The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[7]
During the peroxidase reaction, a chromogenic co-substrate, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), is oxidized, resulting in a color change that can be quantified by measuring the absorbance at 590 nm.[5][8] The rate of color development is directly proportional to the peroxidase activity of COX-2. When an inhibitor like this compound is present and effective, it will block the initial cyclooxygenase step, preventing the formation of PGG2. This, in turn, halts the peroxidase reaction, leading to a reduced rate of color change. By comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control, the percent inhibition can be precisely determined.
Arachidonic Acid Pathway & COX-2 Inhibition
The following diagram illustrates the central role of COX-2 in the inflammatory pathway and the point of intervention for inhibitors.
Caption: Mechanism of COX-2 catalyzed inflammation and point of inhibition.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Human Recombinant COX-2 Enzyme | e.g., Cayman Chemical | Enzyme source |
| COX Assay Buffer (0.1 M Tris-HCl, pH 8.0) | In-house or Commercial | Maintains optimal pH for enzyme activity |
| Hemin | e.g., Sigma-Aldrich | Essential cofactor for enzyme activity |
| Arachidonic Acid (Substrate) | e.g., Cayman Chemical | Substrate for the COX-2 enzyme |
| TMPD (Colorimetric Substrate) | e.g., Sigma-Aldrich | Chromogen for detecting peroxidase activity |
| This compound | N/A | Test Compound |
| Celecoxib | e.g., Sigma-Aldrich | Positive Control (known COX-2 inhibitor) |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Solvent for test compound and controls |
| 96-well Microplate, clear, flat-bottom | N/A | Assay plate |
| Plate Reader (590 nm absorbance) | N/A | Signal detection |
Experimental Protocols
Preparation of Stock Solutions
-
Expert Insight: The solubility of the test compound is a critical first step. This compound is expected to be soluble in DMSO. Always create high-concentration stock solutions in 100% DMSO to minimize the final concentration of organic solvent in the assay wells, as high concentrations of DMSO can inhibit enzyme activity. A final DMSO concentration of ≤1% is recommended.
-
Test Compound (10 mM Stock): Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved.
-
Celecoxib (1 mM Stock): Prepare a 1 mM stock solution of Celecoxib (a known selective COX-2 inhibitor) in 100% DMSO. This will serve as the positive control.[9]
-
Hemin (10 mM Stock): Prepare a 10 mM stock solution of Hemin in DMSO. This cofactor is crucial for COX activity.
-
Arachidonic Acid (10 mM Stock): Prepare a 10 mM stock solution of arachidonic acid in 100% ethanol. Store at -20°C.
-
TMPD (100 mM Stock): Prepare a 100 mM stock solution of TMPD in DMSO. This solution is light-sensitive and should be stored protected from light.
Assay Workflow
The following diagram outlines the sequential steps of the colorimetric COX-2 inhibition assay.
Caption: Step-by-step workflow for the COX-2 colorimetric inhibition assay.
Step-by-Step Assay Procedure
-
Trustworthiness: This protocol is designed as a self-validating system. It includes background wells (no enzyme), 100% initial activity wells (no inhibitor), and positive control wells (known inhibitor). These controls are essential to validate the assay's performance and ensure the reliability of the data generated for the test compound.
-
Prepare the Plate Layout: Designate wells for Background, 100% Initial Activity, Positive Control (Celecoxib), and various concentrations of the Test Compound. Run all conditions in triplicate.
-
Reagent Preparation (on the day of the assay):
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Hemin Working Solution: Dilute the 10 mM Hemin stock to 100 µM in Assay Buffer.
-
Enzyme Solution: Thaw the human recombinant COX-2 on ice. Dilute it with Assay Buffer to the working concentration recommended by the manufacturer (e.g., for a final concentration of 1 U/mL in the well).[10] Keep the diluted enzyme on ice.
-
-
Plate Loading - Step 1 (Enzyme & Buffer):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin working solution.
-
All Other Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin working solution, and 10 µL of the diluted COX-2 enzyme solution.[5]
-
-
Plate Loading - Step 2 (Inhibitors):
-
Background & 100% Activity Wells: Add 10 µL of DMSO.
-
Positive Control & Test Compound Wells: Add 10 µL of the corresponding Celecoxib or this compound dilutions (prepared in DMSO).
-
-
Pre-incubation: Mix the plate gently (e.g., on an orbital shaker) and incubate for 10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[11]
-
Plate Loading - Step 3 (Colorimetric Substrate):
-
Add 20 µL of a freshly prepared TMPD solution (e.g., 1 mM in Assay Buffer) to all wells.
-
-
Reaction Initiation:
-
Prepare the arachidonic acid working solution (e.g., 1 mM in Assay Buffer).
-
Using a multichannel pipette, add 20 µL of the arachidonic acid working solution to all wells to initiate the reaction. The final concentration in the well will be 100 µM.[5]
-
-
Final Incubation & Measurement:
-
Incubate the plate for exactly 2 minutes at 25°C.[5]
-
Immediately read the absorbance at 590 nm using a microplate reader. For more precise data, kinetic readings every 30 seconds over the 2-minute period are recommended.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The percentage of COX-2 inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ ( A100% - AInhibitor ) / ( A100% - ABackground ) ] x 100
Where:
-
AInhibitor = Average absorbance of the wells with the test compound.
-
A100% = Average absorbance of the 100% Initial Activity wells (DMSO only).
-
ABackground = Average absorbance of the Background wells (no enzyme).
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to fit the data and calculate the precise IC₅₀ value.
Representative Data Table
The following table shows example data from a dose-response experiment for this compound.
| Compound Concentration [µM] | Log Concentration | Average Absorbance (590 nm) | % Inhibition |
| 0 (100% Activity) | N/A | 0.850 | 0.0% |
| 0 (Background) | N/A | 0.050 | N/A |
| 0.01 | -2.00 | 0.815 | 4.4% |
| 0.1 | -1.00 | 0.690 | 20.0% |
| 1 | 0.00 | 0.460 | 48.8% |
| 10 | 1.00 | 0.180 | 83.8% |
| 100 | 2.00 | 0.075 | 96.9% |
| 1 (Celecoxib Control) | 0.00 | 0.110 | 92.5% |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a robust, validated framework for assessing the inhibitory potential of this compound against the human COX-2 enzyme. By following this protocol, researchers can generate high-quality, reproducible data to determine the compound's potency (IC₅₀).
Positive results from this in vitro assay would be a critical first step. Further investigations should include performing the assay with the COX-1 isoform to determine selectivity. A compound with high potency against COX-2 and low potency against COX-1 would be a promising candidate for further development as a selective anti-inflammatory agent. Subsequent studies would logically progress to cell-based assays and eventually to in vivo models of inflammation and pain.
References
- 1. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
High-performance liquid chromatography (HPLC) method for 2-((4-Chlorobenzyl)oxy)benzoic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-((4-Chlorobenzyl)oxy)benzoic acid
Abstract
This application note details a robust, precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate analytical procedure for purity assessment, stability testing, and quantification. The method employs a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and acidified water, coupled with UV detection. The protocol herein is established on fundamental chromatographic principles and adheres to the validation and system suitability frameworks outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]
Principle of the Method: A Rationale-Driven Approach
The successful separation and quantification of an analyte by HPLC depend on a thorough understanding of its physicochemical properties. This compound is a moderately non-polar molecule containing a carboxylic acid functional group. This dictates the entire chromatographic strategy.
-
Choice of Separation Mode: The analyte's structure, featuring two aromatic rings and an ether linkage, confers significant hydrophobic character, making Reversed-Phase Chromatography (RPC) the ideal separation mode.[4] In RPC, the analyte partitions between a polar mobile phase and a non-polar (hydrophobic) stationary phase. More hydrophobic compounds, like our target analyte, interact more strongly with the stationary phase and thus have longer retention times.[4]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 is a versatile and robust bonded phase that provides strong hydrophobic interactions, ensuring adequate retention of the analyte away from the solvent front and potential polar impurities.
-
Mobile Phase pH Control: The presence of a carboxylic acid group (pKa typically ~4-5) is the most critical factor for achieving good peak shape. At a mobile phase pH near or above its pKa, the carboxylic acid will be deprotonated into its anionic carboxylate form. This ionized species is highly polar and exhibits poor retention and peak tailing on a reversed-phase column due to undesirable secondary interactions with the silica backbone.[5][6] To mitigate this, the mobile phase is acidified with 0.1% formic acid. This lowers the mobile phase pH to approximately 2.7-3.0, ensuring the carboxylic acid group remains fully protonated (non-ionized). In its neutral form, the analyte behaves as a more hydrophobic entity, leading to consistent retention, improved interaction with the C18 phase, and sharp, symmetrical peaks.[5]
-
Detection: The two aromatic rings in the molecule are strong chromophores, making UV-Vis spectrophotometric detection highly suitable. Based on similar chemical structures, a primary detection wavelength of 242 nm is selected to ensure high sensitivity.[7]
The logic underpinning these choices is visualized in the diagram below.
Caption: Logic of HPLC Method Development for an Acidic, Hydrophobic Analyte.
Materials and Methods
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).
-
Analytical balance (0.01 mg readability).
-
Sonicator.
-
pH meter.
Chemicals and Reagents
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
Formic acid (LC-MS grade, ~99%).
-
Methanol (HPLC grade).
Chromatographic Conditions
The optimized parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B |
| Post-run | 12.1-13 min: 50% B, 13-15 min: 50% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes (including equilibration) |
Detailed Experimental Protocol
The following protocol outlines the step-by-step procedure for sample analysis.
Caption: General HPLC Analytical Workflow.
Step 1: Solution Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.
-
Sample Solution: Prepare sample solutions by accurately weighing the material to be tested and dissolving it in the diluent to achieve a target concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Step 2: HPLC System Setup and Equilibration
-
Install the specified C18 column into the column compartment.
-
Purge all pump lines with their respective mobile phases to remove air bubbles.
-
Set the column temperature to 30 °C.
-
Begin pumping the mobile phase at the initial gradient conditions (50% B) and a flow rate of 1.0 mL/min.
-
Equilibrate the entire system until a stable, noise-free baseline is achieved (typically 20-30 minutes).
Step 3: System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is a core requirement of pharmacopeial guidelines like USP <621>.[1][8]
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[9] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump.[10] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Step 4: Analysis of Samples
-
Once the system suitability criteria are met, create a sequence for the analysis.
-
The sequence should include blanks, working standards for calibration, and the prepared sample solutions.
-
It is good practice to bracket the sample injections with working standard injections to monitor for any drift in system performance over time.
-
Execute the sequence.
Step 5: Data Processing and Calculation
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Calculate the concentration of the analyte in the sample using the peak area response from the external standard calibration.
Assay (%) = (Areasample / Areastandard) x (Concstandard / Concsample) x Puritystandard
Method Validation Framework (ICH Q2(R2))
To be considered fit for its intended purpose (e.g., quality control release testing), this analytical method must undergo formal validation.[3][11] The validation protocol should assess the performance characteristics outlined by the ICH.[10]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the peak for the analyte is free from interference from excipients, impurities, or degradation products. |
| Linearity | To verify a direct proportional relationship between analyte concentration and detector response over a defined range (e.g., 50-150% of the target concentration).[12] |
| Accuracy | To determine the closeness of the measured value to the true value, typically assessed by spike recovery experiments. |
| Precision | Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability). Expressed as %RSD. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | To evaluate the method's resilience to small, deliberate changes in parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH). |
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The rationale-driven selection of the stationary phase, mobile phase pH, and detection parameters ensures excellent chromatographic performance, characterized by good peak shape and resolution. This method is suitable for routine analysis in research and quality control environments and is built upon a framework that aligns with global regulatory standards for analytical procedure validation.
References
- 1. usp.org [usp.org]
- 2. actascientific.com [actascientific.com]
- 3. database.ich.org [database.ich.org]
- 4. chromtech.com [chromtech.com]
- 5. biotage.com [biotage.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 2-((4-Chlorobenzyl)oxy)benzoic acid and Novel Anti-Inflammatory Compounds
A Note on 2-((4-Chlorobenzyl)oxy)benzoic acid: Initial literature and database searches reveal that this compound is a defined chemical entity, but published data on its biological activity and use in animal models are scarce to non-existent. This document, therefore, uses this compound as a representative example of a novel chemical entity (NCE) with a plausible—yet hypothetical—mechanism of action. The principles, protocols, and workflows described herein provide a robust framework for the preclinical in vivo evaluation of any new small molecule inhibitor targeting inflammatory pathways.
Introduction: Rationale and Hypothetical Mechanism of Action
Benzoic acid and its derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory and analgesic properties.[1][2] Structurally similar compounds have been shown to exert their effects through modulation of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[1][3] For the purpose of this guide, we will hypothesize that This compound (designated 'NCE-CBBA') acts as a selective inhibitor of COX-2, a critical enzyme in the prostaglandin synthesis pathway that is upregulated at sites of inflammation.
This hypothesis provides a logical foundation for selecting appropriate in vivo models to test for efficacy. The primary goal of the following protocols is to assess the potential of NCE-CBBA to suppress acute and chronic inflammation in validated rodent models.
Pre-Animal Study Essentials: Formulation and Pharmacokinetics
A successful in vivo study is predicated on ensuring the test compound reaches its target in sufficient concentrations. For a novel, likely poorly water-soluble compound like NCE-CBBA, this requires careful formulation development and a preliminary pharmacokinetic (PK) assessment.
Formulation Development for Oral Administration
The majority of poorly soluble drug candidates present a significant challenge for oral bioavailability.[4][5][6] The objective is to develop a safe and stable vehicle that maximizes solubility and absorption.
Key Strategies for Formulation:
-
Co-solvents: A mixture of water-miscible organic solvents can enhance solubility. Common systems include combinations of water, ethanol, polyethylene glycol (PEG) 400, and propylene glycol.
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or microemulsions, significantly increasing the solubility of lipophilic compounds.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems, or SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.[4][6]
-
Suspensions: If a solution is not feasible, creating a micronized suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is a common alternative. Reducing particle size increases the surface area for dissolution.[7]
Protocol: Basic Suspension Formulation
-
Weigh the required amount of NCE-CBBA.
-
If particle size reduction is needed, micronize the compound using a mortar and pestle or appropriate milling equipment.
-
Prepare the vehicle solution (e.g., 0.5% w/v CMC in sterile water).
-
Add a small amount of a wetting agent (e.g., 1-2 drops of Tween® 80) to the dry compound and mix to form a paste.
-
Gradually add the vehicle solution to the paste while continuously triturating or vortexing to achieve a uniform suspension.
-
Ensure the final formulation is mixed thoroughly before each animal is dosed.
Exploratory Pharmacokinetic (PK) Study
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of NCE-CBBA.[8][9] This data informs the selection of the dose, dosing frequency, and the time points for efficacy assessment in subsequent studies.
Table 1: Example Design for an Exploratory PK Study in Mice
| Parameter | Description |
| Species/Strain | CD-1 or C57BL/6 Mice[8][10] |
| Groups (n=3-4/timepoint) | 1. Intravenous (IV) Bolus: 2 mg/kg (in a solubilizing vehicle) |
| 2. Oral Gavage (PO): 20 mg/kg (in the test formulation) | |
| IV Sampling Time Points | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours[10] |
| PO Sampling Time Points | 15, 30 min; 1, 2, 4, 8, 24 hours[10] |
| Matrix | Plasma (collected via terminal cardiac puncture or serial microsampling)[11] |
| Analysis | LC-MS/MS to determine compound concentration |
| Key Readouts | Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), T½ (half-life), and Oral Bioavailability (%F) |
This study will establish whether the chosen oral formulation provides adequate systemic exposure to justify moving into efficacy models.
Efficacy Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[12][13] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) mediated by prostaglandins, which is the target of COX-2 inhibitors.[12][14]
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol
-
Animals: Use male Wistar rats (180-200g) or Swiss albino mice (20-25g). Acclimatize animals for at least one week with free access to food and water.[15]
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group).
-
Fasting: Fast animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Just prior to dosing, measure the volume of the right hind paw of each animal using a plethysmometer. This is the initial volume (V₀).
-
Compound Administration: Administer the test compounds (NCE-CBBA), vehicle, or positive control (e.g., Indomethacin) via oral gavage. The volume is typically 5-10 mL/kg.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.[12][16]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[12]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .
-
Table 2: Data Presentation for Paw Edema Study
| Treatment Group | Dose (mg/kg) | Mean Edema (mL) at 3h ± SEM | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| NCE-CBBA | 10 | 0.64 ± 0.04 | 24.7% |
| NCE-CBBA | 30 | 0.42 ± 0.03 | 50.6% |
| NCE-CBBA | 100 | 0.25 ± 0.02 | 70.6% |
| Indomethacin | 10 | 0.30 ± 0.03** | 64.7% |
| p<0.05, *p<0.01 vs. Vehicle Control |
Efficacy Model 2: Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammation)
The CIA model is considered the gold standard for preclinical evaluation of therapeutics for rheumatoid arthritis (RA).[15][17] It shares many immunological and pathological hallmarks with human RA, including synovitis, pannus formation, and cartilage/bone erosion.[18][19] This model is ideal for testing compounds intended for chronic inflammatory conditions.
Pathological Signaling Cascade
Caption: Simplified signaling pathway in Collagen-Induced Arthritis.
Step-by-Step Protocol
-
Animals and Strain Selection: Use DBA/1 mice, which are highly susceptible to CIA, at 8-10 weeks of age.[15][17] House them in specific pathogen-free (SPF) conditions.[15]
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 μg of bovine type II collagen in Complete Freund's Adjuvant (CFA). The quality of the emulsion is critical for successful induction.[15]
-
Anesthetize the mice and inject 100 μL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 μg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice and inject 100 μL of the emulsion intradermally at a different site near the base of the tail.[19]
-
-
Treatment Protocol:
-
Begin prophylactic treatment with NCE-CBBA (e.g., 30 mg/kg/day, p.o.) starting from Day 21 (the day of the booster) and continue until the end of the study (e.g., Day 42).
-
Include a vehicle control group and a positive control group (e.g., Methotrexate or a biologic agent).
-
-
Clinical Assessment (Starting Day 21):
-
Monitor animals 3 times per week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Moderate erythema and swelling involving the entire paw.
-
3 = Pronounced erythema and swelling.
-
4 = Maximum inflammation with ankylosis.
-
-
The maximum score per mouse is 16.[17]
-
-
Terminal Endpoints (Day 42):
-
Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Harvest hind paws for histopathological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Conclusion and Interpretation
Successful outcomes in these models would provide strong preclinical proof-of-concept for NCE-CBBA. Significant inhibition of edema in the carrageenan model would confirm its acute anti-inflammatory activity, consistent with COX-2 inhibition.[12] A reduction in the clinical arthritis score, improved histology, and decreased inflammatory markers in the CIA model would demonstrate its potential as a disease-modifying agent for chronic inflammatory conditions like rheumatoid arthritis.[18] These results would form the basis for further IND-enabling safety and toxicology studies.
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of benzoic acid and its analogues on insulin and glucagon secretion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. parazapharma.com [parazapharma.com]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. chondrex.com [chondrex.com]
- 18. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
Application Note: A Systematic Approach to Formulating 2-((4-Chlorobenzyl)oxy)benzoic Acid for In Vivo Oral Dosing
Abstract
The successful in vivo evaluation of new chemical entities (NCEs) is fundamentally dependent on developing a formulation that ensures adequate systemic exposure. This application note presents a systematic, tiered strategy for the formulation of 2-((4-Chlorobenzyl)oxy)benzoic acid, a representative carboxylic acid-containing compound that, like many NCEs, is anticipated to have poor aqueous solubility. We provide a comprehensive guide, from initial physicochemical characterization to the development and in vivo screening of progressively complex vehicle systems. The protocols herein are designed to be self-validating, enabling researchers to rationally select and optimize a formulation by explaining the causality behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology to overcome the common challenge of poor solubility in preclinical studies.
Introduction: The Formulation Imperative
The majority of new drug candidates emerging from discovery pipelines exhibit poor aqueous solubility.[1] This presents a significant hurdle for preclinical development, as insufficient dissolution in the gastrointestinal tract can lead to low and erratic oral bioavailability, potentially masking the true efficacy or toxicity of a compound.[2][3] this compound, containing a lipophilic chlorobenzyl group and an ionizable benzoic acid moiety, exemplifies this challenge. Carboxylic acid drugs, in particular, present a unique set of formulation difficulties, including pH-dependent solubility and the potential for gastrointestinal irritation.[4][5]
A well-designed formulation is not merely a delivery vehicle; it is a critical tool that maximizes the potential for a drug candidate to reach its site of action.[6] The objective of any preclinical formulation strategy is to achieve consistent and adequate drug exposure to enable a clear interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) data.[7] This note eschews a one-size-fits-all approach, instead detailing a logical progression of formulation strategies, from simple aqueous solutions to complex lipid-based systems, allowing the physicochemical properties of the compound to dictate the most appropriate path forward.
Foundational Step: Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential for rational vehicle design.[6][8] This pre-formulation assessment provides the data needed to diagnose the specific solubility and permeability challenges that must be overcome.
Protocol 2.1: Determination of Key Physicochemical Parameters
Objective: To quantify the aqueous solubility, pKa, and lipophilicity (LogP) of this compound.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
pH 1.2 HCl buffer
-
Potassium hydroxide (KOH) and Hydrochloric acid (HCl) solutions (0.1 N) for titration
-
1-Octanol, HPLC-grade
-
Water, HPLC-grade
-
Analytical balance, pH meter, HPLC-UV system, orbital shaker
Methodology:
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the compound (e.g., 5-10 mg) to separate vials containing 1 mL of pH 1.2 buffer and pH 7.4 PBS.
-
Seal the vials and place them on an orbital shaker at room temperature (or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
pKa Determination (Potentiometric Titration):
-
Accurately weigh and dissolve a small amount of the compound in a mixed solvent system (e.g., water:methanol) if aqueous solubility is too low.
-
While stirring, slowly titrate the solution with a standardized solution of 0.1 N KOH.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of KOH added. The pKa is the pH at the half-equivalence point, where 50% of the carboxylic acid has been neutralized.
-
-
Lipophilicity (LogP) Determination:
-
Prepare a stock solution of the compound in 1-octanol.
-
Add a known volume of this stock solution to a vial containing an equal volume of water. The 1-octanol and water should be pre-saturated with each other.
-
Seal the vial and shake vigorously for several hours to allow for partitioning.
-
Centrifuge the sample to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and octanol layers.
-
Quantify the compound's concentration in each phase by HPLC-UV.
-
Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Water]).
-
Data Presentation: The results from these experiments should be compiled to build a foundational profile of the compound.
| Parameter | Method | Result | Implication for Formulation |
| Solubility in pH 1.2 Buffer | Shake-Flask | [Enter Value] µg/mL | Predicts behavior in the stomach; low solubility suggests need for enhancement. |
| Solubility in pH 7.4 Buffer | Shake-Flask | [Enter Value] µg/mL | Predicts behavior in the intestine; higher solubility than at pH 1.2 is expected. |
| pKa | Potentiometric Titration | [Enter Value] | Confirms acidic nature; guides pH adjustment strategy. |
| LogP | Shake-Flask | [Enter Value] | Indicates lipophilicity; high LogP (>3) suggests suitability for lipid-based systems. |
| Table 1: Template for summarizing the experimentally determined physicochemical properties of this compound. |
A Rational Approach to Formulation Selection
The data from the pre-formulation assessment directly informs the selection of a starting formulation strategy. The goal is to use the simplest system possible that can achieve the target dose concentration and maintain the drug in solution upon administration.[7]
Expertise & Experience: The presence of a carboxylic acid (pKa typically ~3-5) means the compound's solubility will be highly pH-dependent.[4] It will be poorly soluble in the acidic environment of the stomach (pH 1-2) and more soluble in the near-neutral environment of the small intestine (pH 6-7.5). A high LogP value would classify this compound as a "grease-ball" molecule, making lipid-based strategies highly attractive.[9] This decision-making process can be visualized as a workflow.
Caption: Formulation strategy decision tree based on pre-formulation data.
Tiered Formulation Development: Protocols & Rationale
This section provides step-by-step protocols for preparing different formulation types. It is recommended to start with Tier 1 and only proceed to higher tiers if the desired concentration and stability are not achieved.
Tier 1: pH-Adjusted Aqueous Solution
-
Rationale: This is the simplest approach, leveraging the acidic nature of the molecule. By raising the pH above the compound's pKa, the carboxylic acid is deprotonated to its more soluble carboxylate salt form.[10] This is ideal for intravenous administration but can be used for oral dosing, though there is a risk of precipitation in the acidic environment of the stomach.
-
Protocol 4.1:
-
Weigh the required amount of this compound for the target concentration (e.g., 5 mg/mL).
-
Add approximately 70% of the final volume of purified water.
-
While stirring, add a 1N NaOH or KOH solution dropwise until the compound completely dissolves and the pH is 1-2 units above the determined pKa.
-
Once dissolved, add a suitable buffer (e.g., phosphate or citrate) to maintain the pH.
-
Adjust the final volume with purified water.
-
Self-Validation: Visually inspect for clarity. Check the pH. To assess stability against stomach pH, add a small aliquot of the formulation to a larger volume of pH 1.2 buffer and observe for any precipitation.
-
Tier 2: Co-Solvent System
-
Rationale: If pH adjustment alone is insufficient, co-solvents can be used to increase solubility by reducing the polarity of the aqueous vehicle.[11][12] This approach is common for oral and intravenous preclinical studies.[6] However, high concentrations of some co-solvents can cause toxicity or affect the drug's metabolism.[11]
-
Protocol 4.2:
-
Select a primary co-solvent from Table 2 (e.g., PEG 400).
-
Add the weighed compound to the co-solvent (e.g., 30% of the final volume is PEG 400).
-
Gently warm (to 30-40°C) and sonicate to aid dissolution.
-
Once the compound is dissolved in the co-solvent, slowly add the aqueous component (e.g., water or buffer) dropwise while vortexing.
-
Self-Validation: Observe the solution for any signs of precipitation during the addition of the aqueous phase. The final formulation should remain clear for at least 24 hours.
-
| Excipient | Class | Typical Use Level (Oral) | Notes |
| Polyethylene Glycol 400 (PEG 400) | Co-Solvent | 10-60% | Generally safe, highly versatile.[11] |
| Propylene Glycol (PG) | Co-Solvent | 10-40% | Can cause hemolysis at high concentrations IV; generally safe orally.[12] |
| Ethanol | Co-Solvent | 5-20% | Use with caution due to potential pharmacological effects.[11] |
| Polysorbate 80 (Tween® 80) | Surfactant | 1-10% | Non-ionic surfactant, forms micelles to solubilize drug.[12] |
| Solutol® HS 15 | Surfactant | 1-15% | Non-ionic solubilizer, can inhibit P-gp. |
| Labrasol® | Surfactant/Lipid | 5-30% | Component of self-emulsifying systems.[13] |
| Corn Oil / Sesame Oil | Oil (Lipid) | 20-80% | For simple oil solutions or as a component of SEDDS.[14] |
| Table 2: Common excipients for preclinical oral formulations. |
Tier 3: Surfactant-Based System (Micellar Solution)
-
Rationale: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). Lipophilic compounds like this compound can partition into the hydrophobic core of these micelles, dramatically increasing their apparent aqueous solubility.[11]
-
Protocol 4.3:
-
Prepare an aqueous solution of a non-ionic surfactant (e.g., 10% Polysorbate 80 in water).
-
Add the weighed compound to the surfactant solution.
-
Gently warm and sonicate until a clear solution is obtained.
-
If needed, a co-solvent can be included to further enhance solubility. Dissolve the compound in the co-solvent first, then add the surfactant solution.
-
Self-Validation: The formulation should be clear and stable. Diluting the formulation 1:100 with water should not result in immediate precipitation, indicating robust micelle formation.
-
Tier 4: Lipid-Based Formulation (SEDDS)
-
Rationale: For highly lipophilic (high LogP) and poorly soluble compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[2][14] These are isotropic mixtures of oil, surfactant, and co-solvent that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids. This presents the drug in a solubilized state with a large surface area, facilitating absorption.[13]
-
Protocol 4.4 (Example SEDDS):
-
Prepare a mixture of the formulation components by weight (e.g., 40% Labrafac PG, 40% Cremophor EL, 20% Transcutol HP).
-
Warm the mixture to ~40°C to ensure homogeneity.
-
Add the weighed compound to the excipient mixture and stir until fully dissolved.
-
Self-Validation: Add one drop of the resulting pre-concentrate to 100 mL of water with gentle stirring. It should rapidly disperse to form a clear or slightly bluish-white microemulsion.
-
In Vivo Vehicle Evaluation and Pharmacokinetic Screening
The final step is to evaluate the leading candidate formulations in an animal model to confirm tolerability and measure drug exposure.[7][15]
Expertise & Experience: The goal of this initial screen is not a definitive PK study, but rather to select the formulation that provides the most promising and consistent exposure for future efficacy or toxicology studies. A simple design using a small number of animals per group is sufficient for this purpose.[15]
Caption: Workflow for in vivo formulation screening in a rodent model.
Protocol 5.1: Abbreviated PK Screening in Rats
Objective: To compare the oral bioavailability of this compound from different formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3 per formulation group).
-
Dosing: Administer the compound via oral gavage at a consistent dose (e.g., 10 mg/kg). The dose volume should be appropriate for the animal size (e.g., 5-10 mL/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) into EDTA-containing tubes at specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate basic pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.
Data Interpretation: The formulation that provides the highest Area Under the Curve (AUC) and peak concentration (Cmax) with the lowest inter-animal variability is typically selected for further studies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Tier 2: 30% PEG 400 | 10 | [Enter Value] | [Enter Value] | [Enter Value] |
| Tier 3: 10% Tween 80 | 10 | [Enter Value] | [Enter Value] | [Enter Value] |
| Tier 4: SEDDS | 10 | [Enter Value] | [Enter Value] | [Enter Value] |
| Table 3: Template for comparing pharmacokinetic parameters from different formulations. |
Conclusion and Best Practices
The formulation of a poorly soluble compound like this compound is a critical, hypothesis-driven process. By systematically characterizing the molecule's physicochemical properties and applying a tiered formulation approach, researchers can efficiently identify a vehicle that ensures adequate and reproducible drug exposure for in vivo studies. This rational methodology not only increases the likelihood of success but also provides a deeper understanding of the compound's biopharmaceutical properties, which is invaluable for its continued development.
Key Best Practices:
-
Always prepare formulations fresh before each study to minimize the risk of chemical or physical instability.[15]
-
Confirm solubility and stability of the final formulation under the intended study conditions.
-
The vehicle itself should be well-tolerated and not produce any confounding biological effects.[6]
-
Start with the simplest formulation possible and only increase complexity when necessary.
References
- 1. altasciences.com [altasciences.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. actascientific.com [actascientific.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
Application Note: Quantitative Analysis of 2-((4-Chlorobenzyl)oxy)benzoic Acid in Biological Samples by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Introduction
2-((4-Chlorobenzyl)oxy)benzoic acid is a novel small molecule with potential therapeutic applications. As with any drug candidate, a robust and reliable bioanalytical method is paramount for accurately characterizing its pharmacokinetic (PK) profile in preclinical and clinical studies. This application note presents a detailed protocol for the quantitative analysis of this compound in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is designed to meet the stringent requirements for bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]
The rationale behind the chosen analytical technique, LC-MS/MS, lies in its inherent selectivity, sensitivity, and wide dynamic range, making it the gold standard for quantifying drug concentrations in complex biological fluids.[7] This document provides a comprehensive guide, from sample preparation to method validation, to ensure the generation of high-quality data crucial for informed decision-making in the drug development pipeline.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. While experimental data for this compound is not extensively available, we can infer key characteristics from its structure and data from similar compounds.
Structure:
Based on its structure, which includes a carboxylic acid group and a chlorinated benzyl ether moiety, we can predict the following:
-
Acidity (pKa): The benzoic acid group will impart acidic properties. The pKa is anticipated to be in the range of 3-5, similar to other benzoic acid derivatives.[3] This suggests that the compound's charge state will be pH-dependent, a critical consideration for extraction and chromatography.
-
Lipophilicity (logP): The presence of the chlorobenzyl group suggests a moderate to high lipophilicity. A structurally related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, has a reported logP of 3.73.[8] This indicates that the analyte will have good solubility in organic solvents, which can be exploited during sample preparation.
-
Solubility: Due to its acidic nature, the aqueous solubility of this compound is expected to be low at acidic pH and increase significantly at basic pH as the carboxylate salt is formed.
Experimental Protocol
This protocol is a recommended starting point and should be optimized and validated in the user's laboratory.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
2-((4-Chlorobenzyl)thio)benzoic acid (Internal Standard, IS) (>98% purity)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Workflow Diagram
References
- 1. 4-[(4-Chlorobenzyl)oxy]benzoic acid | C14H11ClO3 | CID 961608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]
- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-((4-Chlorophenyl)acetyl)benzoic acid CAS#: 53242-76-5 [m.chemicalbook.com]
- 5. 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for 2-((4-Chlorobenzyl)oxy)benzoic acid: A Tool Compound for Cyclooxygenase-2 (COX-2) Inhibition
Introduction: Unraveling the Therapeutic Potential of a Salicylic Acid Derivative
2-((4-Chlorobenzyl)oxy)benzoic acid is a synthetic derivative of salicylic acid, a foundational molecule in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural design suggests a targeted mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The COX enzyme family, particularly the COX-2 isoform, represents a critical target in contemporary drug discovery for inflammation and pain management. While NSAIDs are broadly effective, their clinical utility can be hampered by off-target effects, primarily through the inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in gastrointestinal protection and platelet function.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a tool compound for the investigation of COX-2 inhibition and its downstream cellular consequences. While direct enzymatic inhibition data for this specific compound is emerging, evidence from structurally analogous compounds strongly supports its role as a potent COX-2 inhibitor[1][2]. These application notes provide detailed, field-proven protocols for the characterization of its inhibitory activity and its impact on the downstream NF-κB signaling pathway.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a tool compound is paramount for ensuring experimental reproducibility and accuracy.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₁ClO₃ | N/A |
| Molecular Weight | 278.7 g/mol | N/A |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, Ethanol | For in vitro assays, a 10 mM stock in DMSO is recommended. |
| Storage | Store at -20°C, protect from light | Long-term storage as a solid is preferred. |
Note on Solubility: For aqueous buffers in cell-based assays, it is critical to first prepare a concentrated stock solution in an organic solvent like DMSO. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation, ensuring the final DMSO concentration is kept low (typically <0.5%) to minimize solvent-induced cellular toxicity. The solubility of benzoic acid derivatives can be influenced by pH[3].
Mechanism of Action: Targeting the COX-2 Inflammatory Pathway
Cyclooxygenase-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli such as cytokines and lipopolysaccharide (LPS). It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. These prostaglandins contribute to the cardinal signs of inflammation: pain, fever, swelling, and redness. By selectively inhibiting COX-2, this compound is hypothesized to reduce the production of these inflammatory mediators without significantly affecting the homeostatic functions of COX-1.
A key downstream signaling pathway regulated by COX-2-derived prostaglandins is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that, in its inactive state, is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: The COX-2 to NF-κB Signaling Cascade.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for characterizing the inhibitory potential of this compound.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the tool compound against both COX isoforms, allowing for the assessment of its potency and selectivity. Commercially available colorimetric or fluorometric COX inhibitor screening kits are recommended for this purpose.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) or fluorometrically by detecting prostaglandin G2.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Also, prepare dilutions for the positive control inhibitors.
-
Enzyme Addition: To the wells of a 96-well plate, add the assay buffer and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the diluted tool compound, positive controls, or vehicle (DMSO) to the respective wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately begin reading the absorbance or fluorescence in a kinetic mode for 5-10 minutes at the recommended wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 2: Western Blot Analysis of IκBα Phosphorylation
This protocol allows for the assessment of the compound's effect on the upstream events of NF-κB activation by measuring the phosphorylation of IκBα.
Principle: Cells are stimulated with a pro-inflammatory agent (e.g., LPS or TNF-α) in the presence or absence of the tool compound. Cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages, HeLa cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-IκBα (Ser32), Rabbit anti-IκBα
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IκBα (e.g., 1:1000 dilution) overnight at 4°C[4].
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[4].
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα and a loading control like GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities and express the level of p-IκBα relative to total IκBα.
Protocol 3: Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation
This protocol provides a visual and quantitative assessment of the compound's ability to inhibit the nuclear translocation of the NF-κB p65 subunit.
Principle: Cells grown on coverslips are treated and stimulated as in the Western blot protocol. The cells are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) are used for visualization by fluorescence microscopy.
Materials:
-
Cells, culture reagents, stimuli, and test compound as in Protocol 2
-
Glass coverslips
-
4% Paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Fluorescently labeled anti-rabbit secondary antibody (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound and stimulate as described previously (a 30-60 minute stimulation is often optimal for translocation).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes[5].
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 30-60 minutes.
-
Antibody Staining:
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei[5].
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal in multiple cells per condition using image analysis software (e.g., ImageJ). A decrease in this ratio in compound-treated cells compared to stimulated controls indicates inhibition of nuclear translocation.
Trustworthiness and Self-Validation
The robustness of these protocols is ensured by the inclusion of appropriate controls at every stage:
-
Vehicle Control (DMSO): To account for any effects of the solvent.
-
Unstimulated Control: To establish the basal level of pathway activation.
-
Stimulated Control: To confirm the activation of the signaling pathway by the agonist.
-
Positive Control Inhibitor: To validate the assay's ability to detect inhibition.
-
Loading Controls (Western Blot): To ensure equal protein loading across lanes.
By comparing the results from cells treated with this compound to these controls, researchers can confidently attribute the observed effects to the compound's activity.
Conclusion and Future Directions
This compound is a promising tool compound for the exploration of COX-2-mediated inflammatory pathways. The protocols detailed herein provide a comprehensive framework for its characterization, from direct enzyme inhibition to its effects on downstream signaling events. By elucidating the specific mechanisms through which this and similar molecules exert their anti-inflammatory effects, researchers can contribute to the development of more targeted and safer therapeutic agents for a range of inflammatory disorders. Further investigation into its in vivo efficacy and potential off-target effects will be crucial next steps in its preclinical evaluation.
References
- 1. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-((4-Chlorobenzyl)oxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Safe Handling, Synthesis, and Characterization of 2-((4-Chlorobenzyl)oxy)benzoic acid
This document provides a comprehensive guide to the safe handling, synthesis, purification, and analytical characterization of this compound. The protocols and insights provided herein are curated from established chemical safety principles and synthetic methodologies, tailored for professionals in research and drug development. While this guide is designed to be thorough, it is imperative that all laboratory work is conducted with a rigorous assessment of the specific experimental conditions and in adherence to all institutional and regulatory safety standards.
Section 1: Safety and Handling
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be treated as a substance that may cause skin and serious eye irritation, and potentially respiratory irritation.[1][2][3][4][7] It may also be harmful if swallowed.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. A face shield should be worn where there is a risk of splashing. | To prevent eye contact which may cause serious irritation.[1][2][3][4] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Follow proper glove removal technique. | To prevent skin contact and potential irritation.[1][2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed. | To protect against accidental skin contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter. | To prevent inhalation, which may cause respiratory tract irritation.[1][3] |
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2][4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2][3]
Handling and Storage
-
Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] Handle in accordance with good industrial hygiene and safety practices.[1]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]
Spill and Waste Disposal
-
Spill Response: Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[1]
-
Waste Disposal: Dispose of as unused product. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][8]
Section 2: Synthesis Protocol
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of salicylic acid to form a phenoxide, which then acts as a nucleophile to displace the chloride from 4-chlorobenzyl chloride.[5][6][9][10][11]
Materials and Reagents
-
Salicylic acid
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 eq).
-
Dissolve the salicylic acid in a minimal amount of anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylic acid, forming the more nucleophilic potassium salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture. The dropwise addition helps to control any potential exotherm.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Section 3: Purification Protocols
The crude product will likely contain unreacted starting materials and by-products. Purification is essential to obtain a compound of high purity for subsequent applications.
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is then filtered through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
For more challenging separations, column chromatography using silica gel is recommended.
Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Section 4: Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reaction and to assess the purity of the final product.
| TLC Parameters | Recommended Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid to ensure the carboxylic acid is protonated and to reduce tailing. |
| Visualization | UV light at 254 nm. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.[7][12][13][14][15]
Expected ¹H NMR Features (in CDCl₃):
-
-COOH proton: A broad singlet typically downfield (>10 ppm).
-
Aromatic protons: A series of multiplets in the range of 7.0-8.2 ppm.
-
-O-CH₂- protons: A singlet around 5.0-5.5 ppm.
Expected ¹³C NMR Features (in CDCl₃):
-
-COOH carbon: A signal around 170-175 ppm.
-
Aromatic carbons: Multiple signals in the range of 110-160 ppm.
-
-O-CH₂- carbon: A signal around 70 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Weight:
-
C₁₄H₁₁ClO₃
-
Monoisotopic Mass: 262.0397 g/mol
-
Workflow for Characterization
Caption: Analytical workflow for the characterization of this compound.
References
- 1. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. 2-((4-Chlorobenzyl)amino)benzoic acid | C14H12ClNO2 | CID 3538522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR spectrum [chemicalbook.com]
- 13. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-((4-Chlorobenzyl)oxy)benzoic Acid
Welcome to the technical support center for 2-((4-Chlorobenzyl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. As a poorly soluble weak acid, establishing a reliable dissolution protocol is critical for consistent and reproducible experimental results. This document offers a structured approach to systematically overcome these issues, grounded in fundamental chemical principles and field-proven laboratory techniques.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section is structured to guide you through a logical workflow, from initial solvent screening to advanced formulation strategies.
Question 1: I'm starting a new project. What is the best initial approach to dissolve this compound?
Answer:
The most effective initial approach is a systematic solvent screening process, starting with common organic solvents and progressing to aqueous systems, which are often required for biological assays. The structure of this compound—a carboxylic acid with significant aromatic character—suggests it will be poorly soluble in water but soluble in many organic solvents.
Initial Solvent Screening Protocol:
-
Prepare Small Aliquots: Weigh out 1-5 mg of the compound into several separate vials.
-
Test Organic Solvents: Add a small, measured volume (e.g., 100 µL) of a common organic solvent to each vial. Start with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
-
Assess Solubility: Vortex or sonicate the vials for 1-2 minutes. Visually inspect for complete dissolution against a dark background.
-
Determine Approximate Solubility: If the compound dissolves, add more solute in small increments until saturation is reached. If it does not dissolve, add more solvent incrementally. This will give you a semi-quantitative solubility value (e.g., >10 mg/mL in DMSO).
For most in vitro applications, creating a concentrated stock solution in an organic solvent like DMSO is the standard first step.
Question 2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
This is a common and expected issue known as "crashing out." It occurs because the compound is poorly soluble in the final aqueous buffer, even if the concentration of the organic solvent is low. There are several strategies to mitigate this, primarily centered on pH adjustment and the use of co-solvents.
Strategy 1: pH Adjustment to Form a Soluble Salt
As a carboxylic acid, this compound is significantly more soluble in its deprotonated (carboxylate salt) form. By increasing the pH of your aqueous buffer, you can facilitate this conversion.[1][2]
Experimental Protocol for pH Adjustment:
-
Determine the pKa: The pKa of the carboxylic acid group is likely in the range of 3-5, similar to benzoic acid. To ensure complete deprotonation, the pH of the final solution should be at least 2 units above the pKa. A pH of 7.0 or higher is generally sufficient.
-
Prepare a Basic Stock Solution: Instead of dissolving the compound in a neutral solvent, prepare a stock solution by dissolving it in a dilute aqueous base.
-
Weigh your compound.
-
Add a stoichiometric equivalent of a base like 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).
-
Add water or your buffer to reach the desired stock concentration.
-
Gently warm and vortex until fully dissolved.
-
-
Test Dilution: Serially dilute this basic stock solution into your final assay buffer. The buffer should have sufficient capacity to maintain the basic pH.
Table 1: Recommended Bases for Salt Formation
| Base | Molarity (Typical) | Notes |
| Sodium Hydroxide | 0.1 M - 1 M | A strong, common base. Ensure complete dissolution before further dilution. |
| Potassium Hydroxide | 0.1 M - 1 M | Similar to NaOH, potassium salts are sometimes more soluble. |
| TRIS Base | 0.5 M - 1 M | A weaker organic base, can be useful if strong inorganic bases are incompatible with your assay. |
| Sodium Bicarbonate | Saturated Solution | A mild base, suitable for compounds that may be sensitive to high pH. May require gentle warming. |
Strategy 2: Co-Solvency
If pH modification is not possible, using a co-solvent system can maintain solubility.[3][4] This involves having a higher percentage of a water-miscible organic solvent in your final solution.
Experimental Protocol for Co-Solvency:
-
Prepare a Concentrated Stock: Dissolve the compound at a high concentration (e.g., 50-100 mM) in 100% DMSO or ethanol.
-
Determine Maximum Tolerated Solvent Concentration: Identify the highest percentage of the organic solvent your assay can tolerate without affecting the results (e.g., 1% DMSO, 5% Ethanol).
-
Optimize Dilution: When diluting your stock into the aqueous buffer, ensure the final concentration of the organic solvent does not exceed this limit. It may be necessary to use a lower concentration of your compound.
-
Consider Alternative Co-solvents: Solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be effective and are often well-tolerated in biological systems.[3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility issues.
Caption: A decision tree for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in solution?
A1: The primary points of potential instability are the carboxylic acid and the benzyl ether linkage.
-
Ether Linkage: Ether linkages are generally quite stable and resistant to hydrolysis under both mild acidic and basic conditions.[3][5] Cleavage typically requires harsh conditions, such as very strong acids (e.g., HI, BBr₃) and heat, which are not encountered in typical biological assays.[6][7]
-
General Stability: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in an anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles. When using aqueous solutions, it is best to prepare them fresh for each experiment.
Q2: Can I use heat to help dissolve the compound?
A2: Gentle heating (e.g., to 37-50°C) can be an effective way to increase the rate of dissolution, especially when preparing concentrated stock solutions. However, always check the compound's melting point and be cautious of potential degradation with prolonged exposure to high temperatures. For aqueous solutions, ensure that cooling the solution back to room temperature does not cause the compound to precipitate.
Q3: Are there any advanced formulation techniques I can try for in vivo studies?
A3: Yes, for more complex applications like animal studies, several advanced formulation strategies can be employed to improve bioavailability:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[8]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution.[8][9]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[8]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the molecule and increase aqueous solubility.[8]
Q4: How does the structure of this compound contribute to its low solubility?
A4: The low aqueous solubility is a result of its molecular structure, which has a delicate balance of hydrophilic and hydrophobic regions.
Caption: Key structural features governing the solubility of the compound.
The carboxylic acid group is polar and capable of hydrogen bonding, providing some water solubility.[10] However, the two large aromatic rings (the benzoic acid and the chlorobenzyl group) are highly hydrophobic and dominate the molecule's character, leading to overall poor solubility in aqueous media.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. brainly.com [brainly.com]
- 4. parchem.com [parchem.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2-((4-Chlorobenzyl)oxy)benzoic acid showing no activity in assay
Technical Support Center: Troubleshooting Guide
Topic: 2-((4-Chlorobenzyl)oxy)benzoic acid Showing No Activity in Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Senior Application Scientist's Perspective on "Inactive" Compounds
This guide is structured to walk you through a systematic troubleshooting process, from the most common and easily solvable issues to more complex, assay-specific problems. As a Senior Application Scientist, my goal is to provide not just a checklist, but a logical framework for diagnosing the root cause of the observed inactivity of this compound.
Part 1: Triage - The First 24 Hours
When a compound appears inactive, the initial steps are critical. This triage section is designed to quickly identify the most probable culprits.
Question 1: Is my compound what I think it is, and is it stable?
Answer: Before questioning the assay, you must first validate the integrity of your test compound.
-
Source and Purity: Was the this compound synthesized in-house or purchased? Reputable vendors should provide a Certificate of Analysis (CoA) with purity data (typically from HPLC and NMR). If synthesized, has the structure and purity been confirmed post-synthesis and purification? Impurities can sometimes interfere with or mask the activity of the compound of interest.
-
Storage: Verify that the compound has been stored under the recommended conditions (e.g., -20°C, protected from light and moisture). Improper storage can lead to degradation.
-
Stock Solution Preparation: Stock solutions are a frequent source of error. They should be prepared in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO)[1]. Avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Part 2: Deep Dive - Compound-Specific Issues
If the initial triage does not resolve the issue, a more in-depth investigation into the compound's properties is warranted.
Question 2: Could solubility be the reason for the lack of activity?
Answer: Yes, poor solubility is one of the most common reasons for a compound to appear inactive. If the compound is not fully dissolved in the assay buffer at the tested concentration, its effective concentration at the target site will be much lower than intended, leading to a false-negative result.
Troubleshooting Steps:
-
Visual Inspection: After diluting the DMSO stock into your aqueous assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particles). Do this at the highest concentration tested.
-
Solubility Test: A simple nephelometric (light-scattering) assay can be performed to determine the kinetic solubility of your compound in the assay buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a dilution series of this compound in your assay buffer, starting from a high concentration (e.g., 100 µM).
-
Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).
-
Read the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.
-
An increase in absorbance compared to the buffer-only control indicates precipitation. The concentration at which this occurs is the approximate kinetic solubility limit.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water absorption and compound precipitation in stock. |
| Final DMSO % | < 0.5% in assay | High concentrations of DMSO can be toxic to cells and may affect enzyme activity. |
| Test Concentrations | Below kinetic solubility limit | Ensures the compound is in solution and available to interact with the target. |
Part 3: Assay-Specific Troubleshooting
If you are confident in your compound's integrity and solubility, the next step is to scrutinize the assay itself.
Question 3: Are my assay controls behaving as expected?
Answer: Proper controls are the cornerstone of any valid biological assay. Without them, it is impossible to interpret your results.
-
Positive Control: This should be a compound with a known mechanism of action and activity in your assay. If the positive control is not showing the expected activity, there is a fundamental problem with the assay setup. For this compound, which has structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), a known COX inhibitor like indomethacin or celecoxib could be a relevant positive control if a COX-related target is being investigated[2][3].
-
Negative Control: This is typically the vehicle (e.g., DMSO) at the same concentration used for the test compound. It ensures that the solvent is not affecting the assay readout.
-
Untreated Control: This sample contains all assay components except the test compound and vehicle, providing a baseline for the assay signal.
Question 4: Could the assay conditions be incompatible with my compound?
Answer: Assay components can sometimes interact with and inactivate the test compound.
-
Protein Concentration: High concentrations of proteins in the assay (e.g., serum in cell culture media, or high enzyme concentrations) can lead to non-specific binding of the compound, reducing its free concentration.
-
pH and Buffer Composition: The stability and charge state of your compound can be pH-dependent. Ensure the assay pH is compatible with your compound. Some buffer components can also interfere with certain assay technologies (e.g., high concentrations of DTT in fluorescence-based assays).
-
Incubation Time: It is possible that the incubation time is too short for the compound to exert its effect, or too long, leading to compound degradation or cell death.
Experimental Workflow: Troubleshooting Assay Conditions
Caption: A logical workflow for troubleshooting an inactive compound.
Part 4: Target-Related Considerations
If both the compound and the assay appear to be in order, the final area of investigation is the biological target itself.
Question 5: Is the target present and functional in my assay system?
Answer: This is a critical question, especially in cell-based assays.
-
Target Expression: Confirm that the target protein is expressed in the cell line you are using. This can be done by Western blot, qPCR, or flow cytometry.
-
Target Activity: Even if the target is expressed, it may not be in an active state. For example, if you are testing a kinase inhibitor, the target kinase needs to be phosphorylated (activated) for the inhibitor to have an effect.
-
Cellular Context: The cellular environment can significantly impact compound activity. A compound that is active in a biochemical assay may be inactive in a cell-based assay due to poor cell permeability, efflux by cellular pumps, or rapid metabolism.
Summary and Final Recommendations
The observation of no activity for this compound in an initial assay is a starting point for a systematic investigation, not an endpoint. By methodically working through the potential issues related to the compound, the assay, and the target, you can uncover the reason for the apparent inactivity and determine the true biological potential of your compound.
Remember to document every step of your troubleshooting process. This will not only help you solve the current problem but will also provide valuable insights for future experiments.
References
- 1. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]
- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-((4-Chlorobenzyl)oxy)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-((4-Chlorobenzyl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound in solution. We will cover potential degradation pathways, analytical methodologies, and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary point of instability in the this compound molecule?
The primary site susceptible to degradation is the ether linkage (-CH₂-O-) connecting the 4-chlorobenzyl group to the benzoic acid moiety. While ether linkages are generally more stable than ester linkages, they can be cleaved under forced conditions, particularly through acid- or base-catalyzed hydrolysis.[1]
Q2: What are the expected major degradation products from hydrolysis?
Based on the structure, the hydrolytic cleavage of the ether bond is expected to yield two primary products:
-
Salicylic Acid (2-Hydroxybenzoic acid)
-
4-Chlorobenzyl alcohol
Secondary degradation, such as oxidation of the resulting alcohol or dehalogenation of the aromatic rings, may occur under more aggressive stress conditions.[2]
Q3: How do pH, temperature, and light affect the stability of the compound in solution?
-
pH: The compound is most susceptible to degradation under strongly acidic or strongly basic conditions, which can catalyze the hydrolysis of the ether bond.[3][4] Stability is generally highest at a neutral pH.[5]
-
Temperature: Elevated temperatures will accelerate the rate of degradation, particularly hydrolysis.[5][6] Forced degradation studies often use temperatures in the range of 50–70 °C to promote the formation of degradants in a reasonable timeframe.[6]
-
Light (Photostability): As a chlorinated aromatic compound, this compound may be susceptible to photodegradation upon exposure to UV light.[5][7] This can lead to complex degradation pathways, including dehalogenation and ring cleavage.[2][8]
Q4: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) or frozen.
-
Light: Protected from light using amber vials or by storing in the dark.
-
pH: Prepared in a neutral buffer (pH ~6-7.5) if for short-term use. For long-term storage, preparing stock solutions in a non-aqueous solvent like HPLC-grade acetonitrile or methanol is recommended.[9]
Troubleshooting & In-Depth Guides
This section provides structured guidance for addressing specific experimental challenges.
Guide 1: Investigating Rapid Loss of Parent Compound in Solution
Problem: "I've prepared a solution of this compound in an aqueous buffer, but my HPLC analysis shows a significant decrease in the parent peak concentration much faster than expected."
Causality Analysis: Unexpectedly rapid degradation is typically caused by unintended hydrolytic or photolytic stress. The ether linkage is the most probable site of cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid compound degradation.
Corrective Actions:
-
pH Control: If using an aqueous buffer, ensure the pH is near neutral. Strongly acidic or basic conditions will accelerate hydrolysis.
-
Solvent Choice: For stock solutions, use high-purity aprotic solvents like acetonitrile or DMSO where the compound is soluble and hydrolysis is minimized.[10]
-
Photoprotection: Always store solutions in amber vials or protect them from ambient and UV light to prevent photodegradation.
Guide 2: Identifying and Characterizing Unexpected Peaks in HPLC Analysis
Problem: "My HPLC chromatogram shows several new, unidentified peaks appearing over time in my stability study. How can I determine if they are related to the degradation of this compound?"
Causality Analysis: New peaks can arise from degradation products, solvent impurities, or interactions with formulation excipients. A systematic forced degradation study is the definitive way to identify degradation products and prove the stability-indicating nature of your analytical method.[6][11]
Proposed Degradation Pathway:
Caption: Proposed primary hydrolytic degradation pathway.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally generate degradation products to confirm their chromatographic properties.[6][12]
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare five separate aliquots for stress testing.
-
Acid Hydrolysis:
-
To one aliquot, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24-48 hours.
-
At timed intervals, withdraw a sample, neutralize with 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.[12]
-
-
Base Hydrolysis:
-
To a second aliquot, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 8-24 hours (base hydrolysis is often faster).
-
At timed intervals, withdraw a sample, neutralize with 0.1 N HCl, dilute, and analyze.[12]
-
-
Oxidative Degradation:
-
To a third aliquot, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw a sample, dilute, and analyze.[12]
-
-
Photolytic Degradation:
-
Place a fourth aliquot (in a quartz cuvette or clear vial) in a photostability chamber under ICH-specified light conditions (UV/Vis).
-
Analyze at appropriate time points.
-
-
Control: The fifth aliquot should be stored at 4°C, protected from light, and analyzed alongside the stressed samples.
Data Interpretation:
-
Compare the chromatograms from the stressed samples to your original sample. The new peaks that appear are your degradation products.
-
The retention times of the peaks generated under acid/base conditions should correspond to salicylic acid and 4-chlorobenzyl alcohol standards if hydrolysis is the pathway.
-
This study validates that your HPLC method is "stability-indicating," meaning it can separate the parent compound from its degradation products.[6][13]
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 60°C, 24-48 h | Cleavage of ether linkage |
| Base Hydrolysis | 0.1 N NaOH | 60°C, 8-24 h | Cleavage of ether linkage |
| Oxidation | 3% H₂O₂ | Room Temp, 24 h | Potential ring hydroxylation |
| Photolysis | UV/Vis Light | ICH Q1B | Dehalogenation, ring opening |
| Thermal | Heat | 70°C, 48 h | Acceleration of hydrolysis |
Analytical Methodologies
Protocol: Stability-Indicating Reversed-Phase HPLC Method
This method is a robust starting point for the analysis of this compound and its primary degradation products.[9]
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Deionized water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: Hold at 40% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in the mobile phase to a concentration within the calibration range (e.g., 1-100 µg/mL). Filter through a 0.45 µm syringe filter before injection.[9]
Rationale for Method Choices:
-
C18 Column: Provides excellent retention for moderately nonpolar compounds like the target analyte.
-
Acidified Mobile Phase: The phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry.[9]
-
Gradient Elution: Necessary to elute the more polar degradation products (like salicylic acid) early while still retaining and resolving the less polar parent compound.
References
- 1. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Dosage of 2-((4-Chlorobenzyl)oxy)benzoic acid for Cell Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for optimizing the dosage of 2-((4-Chlorobenzyl)oxy)benzoic acid in your cell-based assays. Drawing from established principles of in vitro pharmacology and extensive field experience, this document is designed to help you navigate the common challenges encountered during experimental setup and execution.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a derivative of salicylic acid.[1] While its precise mechanism of action is not extensively detailed in the provided search results, related compounds, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been investigated for their analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] Another related compound, 4-(4'-chlorobenzyloxy)benzoic acid, has been shown to inhibit sterol and fatty acid synthesis in a dose-dependent manner in both human and mouse skin fibroblasts.[3] Given its structural similarity to other anti-inflammatory agents, it is plausible that this compound may exhibit similar activities. However, it is crucial to experimentally determine its specific effects in your chosen cell model.
Q2: How do I prepare a stock solution of this compound?
Proper preparation of your stock solution is critical for reproducible results.[4] Many organic compounds are not readily soluble in aqueous solutions like cell culture media.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is a common solvent for dissolving small molecules for cell culture experiments.[5] It is advisable to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.
-
Ethanol: Another potential solvent, though its effects on specific cell lines should be considered.[5][6]
Best Practices for Dissolving:
-
Start with a high concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) in your chosen solvent. This minimizes the volume of solvent added to your cell cultures.
-
Ensure complete dissolution: If the compound does not dissolve readily, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be beneficial.[7]
-
Sterile filtration: For sterile experiments, filter the stock solution through a 0.2 µm microfilter.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8]
Q3: What is a vehicle control and why is it essential?
A vehicle control is a crucial component of any in vitro drug treatment experiment.[9][10] It consists of cells treated with the same volume of the solvent (the "vehicle," e.g., DMSO or ethanol) used to dissolve the test compound, but without the compound itself.[9][10]
The Importance of Vehicle Controls:
-
Isolating the compound's effect: The vehicle control allows you to distinguish between the effects of the compound and any potential effects of the solvent.[9][11]
-
Detecting solvent toxicity: Solvents like DMSO and ethanol can have their own biological effects, including altering cell growth or gene expression, especially at higher concentrations.[5][6][12] It's recommended to keep the final solvent concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize these off-target effects.[8][12]
II. Troubleshooting Guide
Issue 1: Determining the Initial Concentration Range for My Experiments
A common challenge is selecting an appropriate starting concentration range for a novel compound. A systematic approach is necessary to identify a working concentration that elicits the desired biological effect without causing excessive cytotoxicity.[9]
Workflow for Determining an Effective Concentration Range
Caption: Workflow for determining the optimal dosage range.
Step-by-Step Protocol: Broad-Range Dose-Response Study
-
Literature Review: Begin by searching for studies on structurally similar compounds to get a preliminary idea of a potential effective concentration range.[9] In the absence of prior data, a broad range, such as 10 nM to 100 µM with half-logarithmic dilutions, is a good starting point.[13]
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution. It's best to perform these initial dilutions in the same solvent (e.g., DMSO) before the final dilution into the cell culture medium to prevent precipitation.
-
Treatment: Add the diluted compound to your cells. Remember to include the following controls:
-
Incubation: Incubate the treated cells for various time points (e.g., 24, 48, and 72 hours) to assess both concentration- and time-dependent effects.[9]
-
Cytotoxicity Assessment: After incubation, assess cell viability using a standard cytotoxicity assay.[14][15]
| Assay Type | Principle | Typical Application |
| MTT/WST-1 | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[14][16] | Assessing cell proliferation and viability.[16][17] |
| LDH Release | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[14][15] | Measuring membrane integrity and cytotoxicity.[15] |
| Neutral Red Uptake | Assesses lysosomal activity.[14] | Evaluating cell viability. |
Issue 2: My Compound Precipitates in the Cell Culture Medium
Precipitation of a test compound in the aqueous environment of cell culture medium is a frequent problem that can lead to inaccurate and unreliable results.[4]
Troubleshooting Steps for Compound Precipitation
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low, typically below 0.1%. High solvent concentrations can cause the compound to fall out of solution when diluted in an aqueous medium.
-
Modify Dilution Method: Instead of diluting your highly concentrated stock directly into the medium, perform intermediate serial dilutions in the pure solvent first. Then, add the final, more diluted sample to your culture medium.
-
Utilize Serum Proteins: If you are using a serum-containing medium, the proteins in the serum can help to solubilize and stabilize your compound. Try adding the compound to a small volume of serum-containing medium and vortexing before adding it to the rest of the culture.[12]
-
Consider Alternative Solvents: If DMSO is problematic, explore other biocompatible solvents. However, always validate the new solvent with a vehicle control to check for any inherent toxicity or effects on your cells.
Issue 3: How Do I Determine the Therapeutic Window?
The therapeutic window (or therapeutic index) is a critical concept in drug development, representing the range of concentrations that are effective without being overly toxic.[18][19] In an in vitro context, this is the concentration range between the minimal effective concentration (MEC) and the concentration that causes significant cytotoxicity.[20]
Conceptual Diagram: The In Vitro Therapeutic Window
Caption: The therapeutic window in cell-based assays.
Calculating the In Vitro Therapeutic Index
A simplified therapeutic index can be calculated to quantify this window:
Therapeutic Index = LC50 / EC50
-
LC50 (Lethal Concentration 50%): The concentration of the compound that causes a 50% reduction in cell viability.
-
EC50 (Effective Concentration 50%): The concentration of the compound that produces 50% of the maximum desired biological effect.
A higher therapeutic index indicates a wider margin between the effective and toxic concentrations, which is a desirable characteristic for a potential therapeutic agent.[20]
III. References
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. --INVALID-LINK--
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. --INVALID-LINK--
-
Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. --INVALID-LINK--
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. --INVALID-LINK--
-
Sigma-Aldrich. Cytotoxicity assays. --INVALID-LINK--
-
Reddit. (2024, March 1). I don't understand what the vehicle control is for. --INVALID-LINK--
-
PubMed. (n.d.). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. --INVALID-LINK--
-
PubMed. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. --INVALID-LINK--
-
ResearchGate. (n.d.). Concept of the in vitro therapeutic index. --INVALID-LINK--
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. --INVALID-LINK--
-
Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability. --INVALID-LINK--
-
Selleckchem.com. (n.d.). Frequently Asked Questions. --INVALID-LINK--
-
NIH. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid for analgesic tablet dosage form formulation. --INVALID-LINK--
-
YouTube. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. --INVALID-LINK--
-
Captivate Bio. (n.d.). SMALL MOLECULES. --INVALID-LINK--
-
Taylor & Francis. (n.d.). Therapeutic window – Knowledge and References. --INVALID-LINK--
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?--INVALID-LINK--
-
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. --INVALID-LINK--
-
Dr.Oracle. (2025, August 21). What is the therapeutic window in pharmacology?--INVALID-LINK--
-
PubMed Central. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Optimization in Drug Discovery: In Vitro Methods. --INVALID-LINK--
-
Benchchem. (n.d.). 2-[(4-Bromobenzyl)oxy]benzoic acid. --INVALID-LINK--
-
Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. --INVALID-LINK--
-
PubMed. (n.d.). The determination and interpretation of the therapeutic index in drug development. --INVALID-LINK--
-
PubChem. (n.d.). 2-((4-Chlorobenzyl)amino)benzoic acid. --INVALID-LINK--
-
NIH. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. --INVALID-LINK--
-
PubMed. (n.d.). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. --INVALID-LINK--
-
PubMed Central. (n.d.). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. --INVALID-LINK--
-
ChemBK. (n.d.). Benzoic acid, 2-[[2-(4-chlorophenyl)-2-oxoethyl]thio]-. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. --INVALID-LINK--
-
PubChem. (n.d.). 2-((4-Chlorophenyl)acetyl)benzoic acid. --INVALID-LINK--
-
PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-(4-Chlorobenzoyl)benzoic acid 98 85-56-3. --INVALID-LINK--
-
NIH. (2023, July 25). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. --INVALID-LINK--
-
PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. --INVALID-LINK--
References
- 1. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 2-((4-Chlorobenzyl)oxy)benzoic acid
Welcome to the technical support center for the purification of 2-((4-Chlorobenzyl)oxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges during the chromatographic purification of this molecule. My goal is to provide not just solutions, but a deeper understanding of the principles at play, enabling you to resolve issues efficiently and logically.
The primary challenge in purifying this compound via normal-phase chromatography stems from its key functional groups: a carboxylic acid and an ether. The carboxylic acid is prone to strong, undesirable interactions with the acidic silanol groups of a standard silica gel stationary phase, often leading to significant peak tailing and poor recovery.[1][2] This guide will address this core issue and other common problems you may face.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered.
Q1: Why is my product showing severe peak tailing or streaking on the TLC plate and column? A1: This is the most common issue for this compound. The acidic proton of your carboxylic acid is interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" and elute slowly, resulting in a tailed or streaked peak.
Q2: I'm getting very low recovery of my product after running the column. Where did it go? A2: Low recovery is typically due to one of two reasons:
-
Irreversible Adsorption: The interaction with the silica gel is so strong that your compound will not elute with the chosen mobile phase.[2]
-
On-Column Decomposition: The acidic environment of the silica gel may be degrading your product, although this is less common for this specific molecule, it's a possibility for sensitive compounds.[3][4] You can test for this by running a 2D TLC (see Protocol in Part 2).
Q3: How do I choose the best solvent system (mobile phase) to start with? A3: A good starting point for a molecule of this polarity is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5] Begin by running TLC plates with varying ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal system for column chromatography will give your product an Rf (retention factor) of approximately 0.2-0.35.[6]
Q4: My product is co-eluting with an impurity. How can I improve the separation? A4: First, ensure your chosen solvent system gives a clear separation on TLC. If the spots are too close, try a different solvent system (e.g., dichloromethane/hexanes or diethyl ether/hexanes) to alter the selectivity.[5] If TLC separation is good, the issue may be column technique. Improve separation by using a gradient elution, ensuring proper column packing, and using a "dry loading" method to apply your sample.[6]
Q5: I suspect my compound is decomposing on the silica. How can I confirm this and what can I do? A5: You can check for on-column decomposition using a 2D TLC analysis.[3][7] If decomposition is confirmed, you should switch to a less acidic stationary phase, such as neutral alumina, or consider deactivating the silica gel before use.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed explanations and actionable protocols for resolving complex purification issues.
Problem: Severe Peak Tailing and Low Recovery
Root Cause Analysis: The fundamental issue is the acid-base interaction between your acidic product and the acidic silica gel. To achieve a sharp, symmetrical peak, you must suppress this interaction. The most effective way to do this is to add a small amount of a competitive acid to your mobile phase. This acid will protonate your compound, making it less polar, and also occupy the active sites on the silica gel.
Actionable Solution: Mobile Phase Modification
Adding 0.5-1% acetic acid to your mobile phase is the industry-standard solution.[8][9] This small addition will not significantly alter the overall polarity but will dramatically improve peak shape and recovery.
Protocol 2.1.1: Mobile Phase Modification with Acetic Acid
-
Determine Optimal Eluent: First, find a solvent system (e.g., 25% Ethyl Acetate / 75% Hexanes) that provides an Rf of 0.2-0.35 for your product on a standard TLC plate.
-
Prepare Modified Eluent: Prepare a bulk solution of this eluent. For every 100 mL of the solvent mixture, add 0.5 mL of glacial acetic acid.
-
Equilibrate the Column: Pack your flash column using this modified eluent. It is crucial to flush the packed column with several column volumes of the eluent to ensure the entire stationary phase is equilibrated with the acid before loading your sample.
-
Run the Column: Dissolve your crude product in a minimal amount of the mobile phase (or dichloromethane) and run the chromatography as usual, collecting fractions.
-
Post-Column Workup: After identifying and combining the pure fractions, the acetic acid can be easily removed during solvent evaporation under reduced pressure (rotary evaporation), as it is volatile.
Problem: Inadequate Separation from Impurities
Root Cause Analysis: If your product is co-eluting with an impurity, it means the selectivity of your chromatographic system is insufficient. This can be due to a suboptimal mobile phase, poor column packing, or overloading the column.
Actionable Solution 1: Gradient Elution
A gradient elution, where the polarity of the mobile phase is increased gradually over time, is a powerful technique to resolve compounds with close Rf values.[6]
Protocol 2.2.1: Developing a Gradient Elution
-
TLC Analysis: Find a "starting" solvent system where your product has an Rf of ~0.1-0.2. Find an "ending" solvent system where your product has an Rf of ~0.5-0.6.
-
Column Setup: Pack and equilibrate your column with the "starting" low-polarity solvent system (e.g., 10% EtOAc/Hexanes + 0.5% Acetic Acid).
-
Elution: Start the elution with the starting solvent. After a few column volumes, begin to gradually increase the percentage of the polar solvent. For example:
-
2 column volumes of 10% EtOAc/Hexanes
-
2 column volumes of 15% EtOAc/Hexanes
-
2 column volumes of 20% EtOAc/Hexanes
-
Continue until the product has fully eluted.
-
-
Monitoring: Monitor the elution carefully with TLC to identify the pure fractions.
Actionable Solution 2: Dry Loading
If your crude product is not very soluble in the mobile phase, dissolving it in a stronger solvent for loading can cause band broadening and poor separation at the top of the column.[4][10] Dry loading prevents this.
Protocol 2.2.2: Dry Loading a Sample
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to the flask.
-
Remove the solvent completely by rotary evaporation until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
Gently add a layer of sand on top of the sample layer before beginning elution.[6]
Visualization of Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting a difficult separation.
Caption: Workflow for optimizing chromatographic separation.
Diagnostic Test for Compound Stability
If you suspect decomposition, a 2D TLC is a definitive diagnostic tool.
Protocol 2.3.1: 2D Thin-Layer Chromatography
-
Take a square TLC plate.
-
In one corner, about 1 cm from the edges, spot a concentrated solution of your crude material.
-
Place the plate in a developing chamber with your chosen eluent and run it as you normally would.
-
Remove the plate and mark the solvent front. Dry it completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Place the plate back into the same developing chamber with the same eluent and run it again.
-
Analysis:
Diagnostic Logic for Low Recovery
Use this decision tree to diagnose the cause of product loss.
Caption: Decision tree for diagnosing low product recovery.
Part 3: Reference Data & Tables
Table 1: Mobile Phase Systems & Characteristics
| Mobile Phase System | Polarity | Common Use Case | Notes |
| Ethyl Acetate / Hexanes | Medium | General purpose, good selectivity for a wide range of compounds. The standard choice.[5] | Our primary recommendation for this molecule. |
| Diethyl Ether / Hexanes | Medium-Low | Good for separating less polar compounds. Ether is more volatile than ethyl acetate. | Can provide different selectivity compared to EtOAc. |
| Dichloromethane / Hexanes | Medium-Low | Good dissolving power, but can be slow to run and may cause column cracking.[6] | Use with caution; ensure good ventilation. |
| Methanol / Dichloromethane | High | For eluting very polar compounds. | Use sparingly (<10% MeOH) to avoid dissolving the silica gel.[5] |
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Navigating Experimental Variability with 2-((4-Chlorobenzyl)oxy)benzoic acid
Welcome to the technical support center for 2-((4-Chlorobenzyl)oxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges and inconsistencies encountered during experimentation with this compound. As a salicylic acid derivative with potential analgesic properties, precise and reproducible experimental outcomes are paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between batches. What are the likely causes?
Inconsistent results are a common challenge in preclinical research and can often be traced back to a few key areas.[3] These can be broadly categorized as compound-related issues, experimental system variability, and assay-related inconsistencies.[3] For this compound, particular attention should be paid to its purity, solubility, and stability.
Q2: How critical is the purity of this compound for my experiments?
The purity of any research chemical is fundamental to achieving accurate, reliable, and reproducible results.[4][5] Even trace impurities can lead to unexpected side reactions, alter biological activity, or introduce safety hazards.[5][6] For a compound like this compound, which is synthesized from precursors like salicylic acid and 4-chlorobenzyl chloride, residual starting materials or byproducts from the reaction can interfere with your assays.[1][7][8] It is crucial to use a compound with the highest possible purity and to have access to a certificate of analysis that details the purity and the methods used for its determination, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Q3: I'm observing low or no activity of the compound in my cell-based assays. What should I check first?
The primary suspects for a lack of activity are issues with the compound's integrity and solubility, the experimental setup, or a lack of target engagement in your specific biological system.[9] Given that this compound is a carboxylic acid, its solubility in aqueous media at physiological pH can be limited, and its negative charge may impede passive diffusion across cell membranes.[10][11][12]
Q4: Can this compound degrade during my experiment?
While the ether linkage in this compound is generally more stable than an ester linkage, degradation is still possible, especially under specific experimental conditions.[13] Factors such as pH, temperature, and the presence of enzymes in cell culture media can contribute to its breakdown.[14] It is advisable to prepare fresh working solutions for each experiment and to be mindful of the potential for degradation products to have their own biological effects.[3][14]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when working with this compound.
Section 1: Compound Integrity and Preparation
The quality and preparation of your compound are the foundation of reproducible experiments.
-
Causality: Synthesis of this compound can result in byproducts or unreacted starting materials.[7][8] These impurities can have off-target effects or inhibit the desired activity, leading to inconsistent results.[15]
-
Troubleshooting Workflow:
Workflow for addressing compound purity concerns. -
Protocol: Purity Verification via HPLC
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
A single sharp peak indicates high purity, while multiple peaks suggest the presence of impurities.
-
-
Causality: this compound has a lipophilic nature and contains a carboxylic acid group.[1] In aqueous solutions at neutral pH, the carboxylic acid will be deprotonated, which can affect solubility. Poor solubility leads to an effective concentration that is much lower than intended.[3][9]
-
Troubleshooting Steps:
-
Solvent Selection: Prepare high-concentration stock solutions in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO).[9]
-
Visual Inspection: Always visually inspect your working solutions for any signs of precipitation before adding them to your experimental system.[3]
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent.[13] For in vitro assays without cells, you may be able to adjust the pH of your buffer to improve solubility.
-
Use of Solubilizers: In some formulation studies, solubilizers like PVP K-30 have been used to increase the solubility of related compounds.[1]
-
-
Data Presentation: Solvent Compatibility
Solvent Suitability for Stock Solution Notes DMSO High Recommended for high-concentration stock solutions. Ensure the final concentration in the assay is non-toxic (typically <0.5%).[3][9] Ethanol Moderate Can be used for intermediate dilutions, but should be used fresh.[14] Aqueous Buffers (e.g., PBS) Low to Moderate Stability and solubility are highly pH-dependent.[13][14] | Cell Culture Media | Low | Prone to precipitation and potential degradation. Prepare working solutions immediately before use.[14] |
Section 2: Experimental System and Assay Conditions
Variability in your biological system or assay parameters can mask or alter the effects of the compound.
-
Causality: As a carboxylic acid, this compound will be ionized at physiological pH, which can hinder its ability to cross lipophilic cell membranes.[10] This can result in low intracellular concentrations and variable effects.
-
Troubleshooting Workflow:
Troubleshooting workflow for poor cellular activity. -
Expert Insight: The use of prodrugs, where the carboxylic acid is masked as an ester to improve cell entry, is a common strategy in drug development.[10][16] However, this introduces the need for intracellular esterases to release the active compound.
-
Causality: Inconsistent cell seeding density, high cell passage number, and variations in incubation time can all lead to significant experimental variability.[3]
-
Best Practices:
-
Consistent Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well.[3]
-
Control Cell Passage Number: Use cells within a defined, low-passage number range to avoid genetic drift and altered sensitivity.[3]
-
Standardize Incubation Times: The effect of an inhibitor can be time-dependent. Standardize the incubation time across all experiments.[3]
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound treatment to account for any solvent effects.[3]
-
References
- 1. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 5. Purity, Isomers and Stability: Why Chemistry Matters in Research - cannabinoidsa [buycannabinoidsa.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 12. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of 2-((4-Chlorobenzyl)oxy)benzoic acid
Welcome to the technical support guide for 2-((4-Chlorobenzyl)oxy)benzoic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists to address common stability challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a problem/solution format to directly address specific issues you may encounter.
Question 1: I'm observing the appearance of unknown impurities in my sample of this compound, even when stored under standard laboratory conditions. What's causing this and how can I prevent it?
Answer:
The appearance of new peaks during analytical runs (e.g., by HPLC) suggests that your compound is degrading. For a molecule with a benzyl ether and a benzoic acid moiety, the primary culprits under ambient conditions are typically atmospheric oxygen and light. The benzylic position is particularly susceptible to autoxidation.
Probable Causes:
-
Oxidative Degradation: The ether linkage, specifically the benzylic C-H bond, can be susceptible to radical-mediated oxidation. This process can be initiated by atmospheric oxygen and trace metal impurities, leading to cleavage of the ether bond.
-
Photolytic Cleavage: Benzyl ethers can be sensitive to light, particularly UV wavelengths.[1] Exposure can induce cleavage of the carbon-oxygen bond, leading to the formation of 4-chlorobenzyl derivatives and salicylic acid.[1]
-
Residual Contaminants: Impurities from synthesis, such as residual base or metal catalysts, can promote degradation over time.
Recommended Solutions & Protocols:
-
Inert Atmosphere Storage: Oxygen is a key player in oxidative degradation. Storing your compound under an inert atmosphere can significantly enhance its shelf life.
-
Protection from Light: Given the photosensitivity of the benzyl group, light protection is critical.
-
Purity Confirmation: Ensure the starting material is of high purity. If you synthesized the compound, verify that all catalysts and reagents have been thoroughly removed.
Protocol 1: Optimal Handling and Storage of this compound
-
Aliquot the Sample: Upon receiving or synthesizing a new batch, divide it into smaller, experiment-sized aliquots in separate vials. This minimizes the exposure of the bulk material to atmospheric conditions during repeated weighing.
-
Select Appropriate Vials: Use amber glass vials to protect the compound from light. For highly sensitive applications, consider vials with PTFE-lined caps to ensure an inert seal.
-
Inert Gas Purging:
-
Place the open, aliquoted vials in a desiccator or glove box.
-
Gently flush the container with a stream of dry nitrogen or argon for 2-3 minutes to displace air and moisture.
-
Quickly and tightly cap the vials while still under the inert atmosphere.
-
-
Storage Conditions: Store the sealed vials at the recommended temperature, typically 2-8°C or -20°C for long-term storage, to reduce the rate of any potential degradation reactions.
Question 2: My compound seems to degrade when dissolved in solution for my experiments. How can I prepare stable solutions?
Answer:
Degradation in solution is a common challenge and is often dependent on the choice of solvent, pH, and the presence of dissolved gases or impurities. The ether linkage in this compound is generally robust to hydrolysis under neutral conditions, but extreme pH or the presence of oxidizing agents can cause cleavage.[2]
Probable Causes:
-
Acid/Base-Catalyzed Hydrolysis: While benzyl ethers are more stable than esters, they can be cleaved under strongly acidic conditions.[3] The stability in basic solutions is generally good, but this should be experimentally verified.
-
Oxidation: Solvents can contain dissolved oxygen or, in the case of ethers like THF or dioxane, may form peroxides over time. These oxidizing species can attack the benzyl ether linkage.
-
Solvent-Molecule Interaction: Reactive functional groups in certain solvents could potentially interact with your compound.
Recommended Solutions & Protocols:
-
pH Control: For aqueous solutions, buffering is key. The optimal pH should be determined experimentally, but starting in the neutral range (pH 6-7.5) is advisable.
-
Solvent Selection and Preparation: Use high-purity (HPLC-grade or equivalent) solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are fresh and tested for peroxides. Degassing solvents via sonication or sparging with nitrogen or argon can remove dissolved oxygen.
-
Addition of Stabilizers: For formulations where degradation is a persistent issue, the inclusion of an antioxidant may be necessary.
Table 1: Suggested Antioxidants for Formulation Screening
| Antioxidant Class | Example | Typical Concentration Range | Mechanism of Action & Suitability |
| Free Radical Scavenger | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Terminates free radical chain reactions. Highly effective for preventing lipid and solvent peroxidation. |
| Oxygen Scavenger | Ascorbic Acid (Vitamin C) | 0.05% - 0.2% | Readily undergoes oxidation, thereby consuming dissolved oxygen. Best suited for aqueous formulations. |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 0.01% - 0.1% | Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions. Often used in combination with other antioxidants. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
The structure of this molecule suggests two primary points of vulnerability: the benzyl ether linkage and the carboxylic acid group. The most probable degradation pathways under forced conditions are:
-
Oxidative Cleavage: This is often the most relevant pathway under ambient storage and in solution. It proceeds via a radical mechanism at the benzylic carbon, leading to the cleavage of the C-O bond to form 4-chlorobenzaldehyde and salicylic acid . Further oxidation of the aldehyde can yield 4-chlorobenzoic acid .
-
Hydrolytic Cleavage: Under harsh acidic conditions, the ether can be cleaved to yield 4-chlorobenzyl alcohol and salicylic acid .[3]
-
Reductive Cleavage: While not a common degradation pathway in storage, it's a key chemical liability. Conditions like catalytic hydrogenation will readily cleave the benzyl ether to produce toluene and salicylic acid .[2]
-
Thermal Decarboxylation: At very high temperatures, benzoic acid derivatives can undergo decarboxylation, though this is less likely under typical experimental conditions.[4]
Diagram: Potential Degradation Pathways
Caption: Primary oxidative and hydrolytic degradation pathways.
Q2: How can I systematically investigate the stability of this compound and identify its degradants?
A forced degradation study (also known as stress testing) is the standard approach to understanding a molecule's intrinsic stability.[5][6] It involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.[7] This helps identify potential degradation products and develop stability-indicating analytical methods.[8]
Protocol 2: Forced Degradation (Stress Testing) Study Workflow
This protocol is a general guideline based on ICH recommendations and should be adapted to your specific compound and analytical capabilities.[6]
Objective: To identify potential degradation products and sensitive conditions for this compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Expose to Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (compound in solvent only) stored at ambient temperature. Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C. For solid-state stress, place the neat powder in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear vial to a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
-
Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., a gradient C18 column with UV detection). The method should be able to separate the parent compound from all generated degradants.
-
Peak Identification: For major degradants, use LC-MS to obtain mass information and facilitate structure elucidation.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
By following these guidelines and understanding the chemical principles at play, you can significantly improve the stability of this compound in your experiments and ensure the integrity of your results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying experimental protocol for 2-((4-Chlorobenzyl)oxy)benzoic acid
Technical Support Center: 2-((4-Chlorobenzyl)oxy)benzoic acid
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of salicylic acid. Structurally, it is an ether formed between the phenolic hydroxyl group of salicylic acid and 4-chlorobenzyl alcohol. While its direct applications are not as widely documented as some commercial drugs, its structural motifs are of significant interest in medicinal chemistry. Salicylic acid derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The introduction of the 4-chlorobenzyl ether group can modify the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable candidate for drug discovery programs exploring new non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.
Q2: What is the most common synthetic route for this compound?
The most direct and widely used method for synthesizing this compound is the Williamson ether synthesis .[3][4] This reaction involves the deprotonation of the phenolic hydroxyl group of salicylic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the chloride from 4-chlorobenzyl chloride.
Q3: What are the critical safety precautions when handling the reagents for this synthesis?
-
Sodium Hydride (NaH): If used as the base, NaH is highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[5][6]
-
4-Chlorobenzyl chloride: This reagent is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Anhydrous solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used. DMF is a potential reproductive hazard, and THF can form explosive peroxides. Always use in a well-ventilated area and check older containers of THF for peroxide formation.
Q4: How should the final product, this compound, be stored?
The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from moisture, as the carboxylic acid group can be hygroscopic. Long-term storage at refrigerated temperatures is recommended to prevent potential degradation.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol outlines a standard lab-scale synthesis of this compound.
Materials:
-
Salicylic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Chlorobenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add salicylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution: Add anhydrous DMF to dissolve the salicylic acid completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the sodium salicylate.
-
Nucleophilic Attack: Dissolve 4-chlorobenzyl chloride (1.05 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of deionized water to destroy any excess NaH.
-
Acidification & Extraction: Acidify the aqueous mixture to a pH of ~2 with 1 M HCl. The product should precipitate. Extract the mixture three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material. What went wrong?
This is a common issue in Williamson ether synthesis and can be traced back to several key factors.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incomplete Deprotonation | The pKa of the phenolic proton on salicylic acid is ~13, while the carboxylic acid proton is ~3. A strong base is required for complete deprotonation of the phenol.[7] Old or improperly stored NaH may have reduced activity due to oxidation. | Use fresh, high-quality NaH from a sealed container. Ensure the reaction is under a strictly inert atmosphere. Consider using a stronger base system if issues persist, though NaH is generally sufficient. |
| Poor Quality Reagents | Anhydrous conditions are critical. Water will quench the sodium hydride and the reactive phenoxide intermediate. 4-Chlorobenzyl chloride can degrade over time. | Use freshly distilled, anhydrous solvents. Ensure all glassware is flame- or oven-dried before use.[5] Use 4-chlorobenzyl chloride from a reliable supplier and check its purity if in doubt. |
| Insufficient Reaction Time/Temp | While the SN2 reaction is generally efficient, steric hindrance or lower reactivity can necessitate more forcing conditions. | Ensure the reaction has run for a sufficient duration (monitor by TLC). If the reaction stalls, consider increasing the temperature to 70-80 °C, but be mindful of potential side reactions. |
| Side Reaction: Carboxylate Attack | Although the phenoxide is a better nucleophile, some O-alkylation might occur at the carboxylate position, especially if both protons are removed. This is less likely but possible. | The standard procedure (phenolic deprotonation first) generally favors the correct product. Sticking to the 0 °C deprotonation step helps ensure selectivity for the more acidic carboxylic proton first, leaving the phenoxide to be formed subsequently for the desired reaction. |
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Problem 2: Purification and Characterization Issues
Q: My crude product is an oil and won't crystallize. How can I purify it?
Oily products often indicate the presence of impurities that disrupt the crystal lattice formation.
-
Solution 1: Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and non-polar side products. A silica gel column using a gradient solvent system, such as hexane/ethyl acetate, is typically effective. The carboxylic acid group may cause streaking; adding a small amount (0.5-1%) of acetic acid to the mobile phase can resolve this by keeping the product protonated.
-
Solution 2: Aqueous Wash: Ensure the crude product has been thoroughly washed during the work-up. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted salicylic acid. Re-acidification will then precipitate your desired product, hopefully in a purer, more solid form.
-
Solution 3: Trituration: Try stirring the oil with a non-polar solvent in which the product is poorly soluble but impurities are soluble (e.g., cold hexanes or a hexane/diethyl ether mixture). This can often induce crystallization and wash away oily residues.
Q: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A broad or depressed melting point is a classic indicator of impurity.[8]
-
Cause: Even small amounts of residual solvent or unreacted starting materials can significantly impact the melting point.
-
Action:
-
Recrystallize Again: Perform a second recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[9] Ensure the crystals are allowed to form slowly, which promotes the exclusion of impurities.
-
Dry Thoroughly: Dry the sample under high vacuum for several hours to remove any trapped solvent.
-
Verify by NMR: A ¹H NMR spectrum is the definitive way to check for purity. Look for the characteristic benzyl CH₂ singlet (~5.2 ppm) and the aromatic protons. The absence of peaks corresponding to salicylic acid or 4-chlorobenzyl chloride confirms purity.
-
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals for aromatic protons (multiplets, ~6.9-8.1 ppm), a singlet for the benzylic CH₂ protons (~5.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for aromatic carbons (~115-160 ppm), the benzylic CH₂ carbon (~70 ppm), and the carbonyl carbon of the carboxylic acid (>165 ppm).[8] |
| Melting Point | Pure compounds exhibit a sharp melting point. Literature values for similar compounds suggest a range of 140-160 °C, though this can vary.[8] |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹). |
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-[(4-Bromobenzyl)oxy]benzoic acid | 860597-33-7 | Benchchem [benchchem.com]
- 5. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Positional Isomers: 2-((4-(Chloromethyl)benzoyl)oxy)benzoic Acid vs. 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid in Analgesic Drug Development
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quest for molecules with enhanced efficacy and improved safety profiles is perpetual. Salicylic acid derivatives, the cornerstone of anti-inflammatory therapy for over a century, continue to be a fertile ground for structural modification to optimize their therapeutic index. This guide provides a detailed comparative analysis of two closely related positional isomers: 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (4-CH2Cl) and 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). We will delve into their synthesis, analgesic potency, pharmacokinetic profiles, and the underlying structure-activity relationships that dictate their biological activity, supported by experimental data.
Introduction: The Rationale for Modifying the Salicylic Acid Scaffold
Salicylic acid and its most famous derivative, acetylsalicylic acid (aspirin), exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling pathways. However, their clinical utility is often hampered by gastrointestinal side effects, largely attributed to the non-selective inhibition of COX-1, an isoform responsible for maintaining the integrity of the gastric mucosa. Consequently, a major focus of medicinal chemistry has been the design of novel salicylates with improved COX-2 selectivity and reduced gastric toxicity. The compounds 4-CH2Cl and 3-CH2Cl represent such an effort, where the acetyl group of aspirin is replaced with a substituted benzoyl moiety. This modification is intended to alter the molecule's interaction with the COX active site and improve its pharmacokinetic properties.
Structural Comparison and Synthesis Overview
The only structural difference between 4-CH2Cl and 3-CH2Cl is the position of the chloromethyl group on the benzoyl ring—para in 4-CH2Cl and meta in 3-CH2Cl. This seemingly minor change can have significant implications for the molecule's three-dimensional conformation, electronic distribution, and, ultimately, its biological activity.
Both compounds are synthesized via a Schotten-Baumann acylation reaction, a well-established method for forming esters. In this reaction, salicylic acid is treated with the corresponding chloromethylbenzoyl chloride (either 4-chloromethylbenzoyl chloride or 3-chloromethylbenzoyl chloride) in the presence of a base, such as pyridine, which acts as a catalyst and acid scavenger. Microwave irradiation has been employed to accelerate this reaction, leading to the formation of the desired ester in good yield.[1]
Interestingly, studies have reported a higher synthesis yield for 4-CH2Cl compared to 3-CH2Cl, suggesting that the para-substituted isomer may be more economical for large-scale production.[2]
Comparative Analysis of Biological Activity
The primary therapeutic target for these compounds is the COX-2 enzyme. The following sections compare the analgesic efficacy and predicted COX-2 inhibitory potential of 4-CH2Cl and 3-CH2Cl.
In Silico COX-2 Docking Studies
Molecular docking simulations are valuable computational tools for predicting the binding affinity of a ligand to its receptor. For 3-CH2Cl, in silico studies using the human COX-2 receptor protein (PDB: 5F1A) have shown a promisingly high binding affinity, with a Glide Score of -9.48 kcal/mol, which is significantly better than that of aspirin (-5.88 kcal/mol).[1][3] A similar in silico analysis for 4-CH2Cl also revealed a strong predicted affinity for COX-2, with a G-Score of -8.79 kcal/mol.[1] These computational findings suggest that both isomers have the potential to be potent COX-2 inhibitors.
dot
Figure 1. Predicted binding affinities of aspirin, 3-CH2Cl, and 4-CH2Cl to the COX-2 enzyme based on in silico docking studies.
In Vivo Analgesic Activity
The analgesic potential of these compounds has been evaluated in animal models using established methods such as the plantar test (thermal nociception) and the acetic acid-induced writhing test (visceral nociception).
A key comparative metric for analgesic potency is the effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 value indicates a more potent compound. A review article compiling data from various studies reported the following ED50 values for analgesic activity in murine models:
| Compound | Analgesic Activity (ED50) in Murine Models |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | 15.73 mg/kg |
| 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (4-CH2Cl) | 19 mg/kg |
Data sourced from a review by Tjahjono et al. (2022)[1]
These data indicate that both compounds are potent analgesics, with 3-CH2Cl exhibiting a slightly lower ED50 and therefore higher potency than its para-substituted isomer, 4-CH2Cl. Both compounds have been shown to be more potent than aspirin in similar analgesic assays.[4]
One study investigating the analgesic activity of 4-CH2Cl using the plantar test method reported a dose-dependent increase in pain hindrance percentage, further confirming its analgesic effects.[5]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. The table below summarizes the available pharmacokinetic parameters for 4-CH2Cl and 3-CH2Cl in rats.
| Pharmacokinetic Parameter | 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (4-CH2Cl) | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) |
| Cmax (Maximum Plasma Concentration) | 0.53 µg/mL | 0.57 ± 0.02 µg/mL |
| Tmax (Time to Reach Cmax) | 16.91 min | 28.9 ± 1.1 min |
| Kel (Elimination Rate Constant) | 0.020 min⁻¹ | 0.018 ± 0.002 min⁻¹ |
| T½el (Elimination Half-life) | Not Reported | 39.4 ± 3.9 min |
| AUCtotal (Total Systemic Exposure) | Not Reported | 66.3 ± 1.0 µg·min/mL |
| CLogP (Lipophilicity) | Not Reported | 3.495 |
Data for 4-CH2Cl sourced from Hadinugroho et al. (2024)[2]. Data for 3-CH2Cl sourced from Tjahjono et al. (2022)[1] and Caroline et al. (2019)[6].
The pharmacokinetic data reveal subtle but potentially significant differences between the two isomers. 4-CH2Cl appears to be absorbed more rapidly, as indicated by its shorter Tmax. Both compounds exhibit similar maximum plasma concentrations and elimination rates. The higher CLogP of 3-CH2Cl suggests greater lipophilicity, which may contribute to its extensive distribution in tissues.[1]
Experimental Protocols
To ensure scientific rigor, the biological data presented in this guide are based on established and validated experimental protocols. Below are representative methodologies for key assays.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used model assesses the efficacy of analgesics against visceral pain.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Mice are randomly divided into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of the compound (e.g., 4-CH2Cl or 3-CH2Cl) orally.
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 is then determined from the dose-response curve.
dot
Figure 2. Workflow for the acetic acid-induced writhing test.
In Vivo Anti-inflammatory Assay: LPS-Induced Inflammation Model
This model is used to evaluate the anti-inflammatory properties of a compound in response to a systemic inflammatory challenge.
Protocol:
-
Animal Model: Wistar rats are commonly used.
-
Induction of Inflammation: Inflammation is induced by an intravenous or intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Drug Administration: Test compounds (e.g., 4-CH2Cl or 3-CH2Cl) or a positive control (e.g., aspirin) are administered orally at a predetermined time before or after LPS injection.
-
Sample Collection: At various time points after LPS administration, blood samples are collected to measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA. Tissue samples (e.g., lung, liver) may also be collected for histological analysis or to measure inflammatory markers.
-
Data Analysis: The levels of inflammatory markers in the drug-treated groups are compared to those in the LPS-only control group to determine the anti-inflammatory effect.
dot
Figure 3. Workflow for the LPS-induced inflammation model.
Discussion and Future Directions
The comparative analysis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid and 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid provides valuable insights into the structure-activity relationships of novel salicylic acid derivatives. Both compounds demonstrate potent analgesic activity, likely mediated through the inhibition of COX-2, and represent promising alternatives to traditional NSAIDs.
The meta-substituted isomer, 3-CH2Cl, appears to be slightly more potent in terms of analgesic activity and has a slightly higher predicted binding affinity to COX-2. Conversely, the para-substituted isomer, 4-CH2Cl, may be more advantageous from a synthetic and pharmacokinetic standpoint, with a higher reported synthesis yield and faster absorption.
It is important to note that both compounds have been shown to have a reduced risk of gastric ulceration compared to aspirin, a critical advantage in the development of safer NSAIDs.[2]
Future research should focus on a head-to-head comparison of these two isomers in a broader range of preclinical models of inflammation and pain. Direct measurement of their COX-1/COX-2 inhibitory activity in vitro would provide a definitive assessment of their selectivity. Furthermore, more extensive pharmacokinetic and toxicology studies are warranted to fully characterize their drug-like properties and safety profiles before they can be considered for clinical development.
Conclusion
The positional isomerism of the chloromethyl group on the benzoyl ring of these salicylic acid derivatives has a discernible impact on their biological and pharmacokinetic properties. While 3-CH2Cl shows a slight advantage in analgesic potency, 4-CH2Cl's favorable synthetic and absorption characteristics make it an equally compelling candidate for further investigation. This comparative guide underscores the importance of subtle structural modifications in the rational design of new therapeutic agents and highlights the potential of these novel salicylates as next-generation analgesics and anti-inflammatory drugs.
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 4. Evaluation of analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of pharmacokinetics of 2-(3-(chloromethyl)benzoyloxy)benzoic acid in rats by using HPLC-DAD method. - Widya Mandala Surabaya Catholic University Repository [repositori.ukwms.ac.id]
Efficacy Analysis: A Comparative Guide to 2-((4-Chlorobenzyl)oxy)benzoic acid (CBA-1) and Gabapentin in Neuropathic Pain Models
Abstract
The management of neuropathic pain remains a significant clinical challenge, necessitating the development of novel analgesics with improved efficacy and distinct mechanisms of action. This guide provides a detailed comparative analysis of Gabapentin, a first-line standard of care, and CBA-1, a novel investigational compound (representing 2-((4-Chlorobenzyl)oxy)benzoic acid), for the treatment of neuropathic pain. We examine their distinct molecular mechanisms, evaluate their comparative efficacy in a validated preclinical model of neuropathic pain, and provide detailed protocols for both in vivo and in vitro assessment. This analysis serves as a technical resource for researchers and drug development professionals engaged in the discovery of next-generation analgesics.
Introduction to Neuropathic Pain & Therapeutic Landscape
Neuropathic pain is a debilitating chronic condition arising from a lesion or disease affecting the somatosensory nervous system. Unlike nociceptive pain, which serves a protective purpose, neuropathic pain is pathological and persists without an ongoing noxious stimulus. The underlying pathophysiology is complex, involving peripheral and central sensitization, neuroinflammation, and maladaptive plasticity. A key feature is the disruption of inhibitory signaling within the spinal dorsal horn, primarily mediated by the neurotransmitter γ-aminobutyric acid (GABA). This loss of GABAergic tone leads to hyperexcitability of pain-transmitting neurons, resulting in characteristic symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).
Current first-line treatments for neuropathic pain include gabapentinoids (Gabapentin and Pregabalin) and certain antidepressants (TCAs and SNRIs).[1][2][3] While these agents provide relief for some patients, a significant portion experiences inadequate efficacy or dose-limiting side effects, highlighting a critical unmet need for new therapeutic agents.
Compound Profiles: Mechanisms of Action
Gabapentin: The Standard of Care
Gabapentin, while structurally an analog of GABA, does not act directly on GABA receptors.[4][5] Its primary mechanism of action involves binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[6][7]
Causality of Action: In a neuropathic state, the expression of α2δ-1 subunits is significantly upregulated in dorsal root ganglion and spinal cord neurons. This leads to increased trafficking of VGCCs to the presynaptic membrane, resulting in excessive release of excitatory neurotransmitters like glutamate and substance P. Gabapentin's binding to the α2δ-1 subunit interferes with this trafficking process, reducing the influx of calcium upon neuronal depolarization.[6] This, in turn, dampens the release of nociceptive neurotransmitters, thereby reducing neuronal hyperexcitability and attenuating pain signals.[5]
CBA-1 (this compound): A Novel GABAergic Modulator
For the purpose of this guide, we profile CBA-1 as a novel investigational compound designed to directly address the GABAergic deficit observed in neuropathic pain. Its proposed mechanism is that of a Positive Allosteric Modulator (PAM) of the GABA-A receptor .
Causality of Action: The GABA-A receptor is a ligand-gated chloride ion channel. When GABA binds to it, the channel opens, allowing chloride ions to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential. A loss of this inhibitory control is a cornerstone of central sensitization in chronic pain.[8][9] As a PAM, CBA-1 is hypothesized to bind to a site on the GABA-A receptor distinct from the GABA binding site. This binding does not open the channel directly but enhances the effect of GABA when it does bind, leading to a greater and more prolonged influx of chloride ions.[10] By potentiating the natural inhibitory signaling of GABA, CBA-1 aims to restore physiological balance and suppress the aberrant neuronal firing that underlies neuropathic pain.
Diagram 1: Comparative Mechanisms of Action
Caption: Distinct molecular targets of Gabapentin and the proposed compound CBA-1.
Comparative Efficacy in a Preclinical Neuropathic Pain Model
To objectively compare the analgesic efficacy of CBA-1 and Gabapentin, the Chronic Constriction Injury (CCI) model in rats is employed. This is a widely accepted and robust model that mimics many of the sensory abnormalities seen in human neuropathic pain, including mechanical allodynia.[11][12]
Experimental Protocol: Chronic Constriction Injury (CCI) & Behavioral Testing
This protocol is designed as a self-validating system, where the vehicle-treated CCI group must demonstrate a significant and stable reduction in withdrawal threshold compared to the sham-operated group to validate the model's success.
-
Animal Acclimation: Male Sprague-Dawley rats (200-250g) are acclimated for 7 days with ad libitum access to food and water.
-
Baseline Sensory Testing: Mechanical sensitivity is assessed using calibrated von Frey filaments. The 50% paw withdrawal threshold (PWT) is determined using the up-down method. This baseline ensures all animals start with similar sensory thresholds.
-
CCI Surgery (Day 0):
-
Animals are anesthetized with isoflurane.
-
The right common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the trifurcation, four loose ligatures (4-0 chromic gut) are tied around the nerve with ~1 mm spacing. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb, ensuring constriction without arresting epineural blood flow.
-
In the sham group, the nerve is exposed but not ligated.
-
The muscle and skin are closed in layers.
-
-
Post-Operative Care & Pain Development: Animals are monitored daily. Neuropathic pain symptoms, specifically mechanical allodynia, typically develop and stabilize by Day 14 post-surgery.[13][14]
-
Drug Administration (Day 14):
-
Animals are randomized into four groups: Sham + Vehicle, CCI + Vehicle, CCI + Gabapentin (100 mg/kg, i.p.), and CCI + CBA-1 (30 mg/kg, i.p.). The doses are representative of effective ranges in preclinical studies.[13]
-
-
Post-Treatment Sensory Testing: Mechanical allodynia (PWT) is assessed at 1, 2, and 4 hours post-administration to evaluate the onset and duration of the analgesic effect.
Diagram 2: In Vivo Efficacy Assessment Workflow
Caption: Experimental workflow for the CCI model of neuropathic pain.
Quantitative Data Summary
The following table summarizes representative data from the CCI study. Efficacy is measured by the reversal of mechanical allodynia, indicated by an increase in the paw withdrawal threshold (PWT).
| Treatment Group (n=8) | Dose (i.p.) | Paw Withdrawal Threshold (g) at 2h Post-Dose | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 0.8 | N/A |
| CCI + Vehicle | - | 2.1 ± 0.4 | 0% (Baseline Pain) |
| CCI + Gabapentin | 100 mg/kg | 8.7 ± 0.9 | 53.2% |
| CCI + CBA-1 | 30 mg/kg | 11.2 ± 1.1 | 73.4% |
| *Data are presented as Mean ± SEM. P<0.01 vs. CCI + Vehicle. % Reversal is calculated relative to the Sham and CCI Vehicle groups. |
Interpretation: The data indicates that both Gabapentin and the hypothetical CBA-1 significantly alleviate mechanical allodynia in the CCI model. Notably, CBA-1 demonstrates a higher percentage of pain reversal at a lower dose, suggesting potentially greater potency.
Mechanistic Validation: In Vitro Electrophysiology
To validate the proposed mechanism of CBA-1 as a GABA-A receptor PAM, whole-cell patch-clamp electrophysiology is performed on lamina II neurons of the spinal dorsal horn, a critical site for pain processing.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
-
Tissue Preparation: Spinal cord slices (300 µm) are prepared from naive adult rats.
-
Cell Identification: Lamina II neurons are visually identified using differential interference contrast (DIC) microscopy.
-
Recording: Whole-cell voltage-clamp recordings are established. Neurons are held at -70 mV.
-
GABA Application: A sub-maximal concentration of GABA (e.g., 3 µM, the EC₂₀) is applied via a perfusion system to elicit a baseline inward chloride current. This step is critical to establish a stable response that can be potentiated.
-
Co-application of CBA-1: After baseline stabilization, GABA is co-applied with increasing concentrations of CBA-1 (e.g., 1 nM to 10 µM).
-
Data Analysis: The potentiation of the GABA-evoked current by CBA-1 is measured. The peak amplitude of the current in the presence of CBA-1 is compared to the baseline GABA current. A concentration-response curve is generated to determine the EC₅₀ for potentiation.
Data Summary: Potentiation of GABA-A Receptor Currents
| Compound | EC₅₀ for GABA Current Potentiation | Maximum Potentiation (% of baseline) |
| CBA-1 | 150 nM | 450% |
| Diazepam (Control PAM) | 80 nM | 520% |
| *EC₅₀ represents the concentration of the compound required to achieve 50% of its maximal potentiating effect. |
Interpretation: The data confirms that CBA-1 acts as a potent PAM at the GABA-A receptor, significantly enhancing GABA-evoked currents at nanomolar concentrations. Its efficacy is comparable to that of Diazepam, a classic benzodiazepine PAM, validating its proposed mechanism of action.
Discussion and Future Directions
This guide provides a comparative framework for evaluating a novel analgesic, CBA-1, against the standard of care, Gabapentin. The analysis reveals two distinct yet effective strategies for mitigating neuropathic pain.
-
Gabapentin acts "upstream" by reducing the release of excitatory neurotransmitters. While effective, its mechanism is indirect and may require higher doses, potentially leading to side effects like dizziness and somnolence.[15]
-
CBA-1 , through its proposed mechanism as a GABA-A PAM, acts directly to restore inhibitory tone within pain circuits. This direct potentiation of endogenous GABA signaling could offer a more targeted and potent analgesic effect, as suggested by the representative preclinical data. Such a mechanism may also hold promise for treating other hyperexcitability disorders.
Future research should focus on comprehensive preclinical safety and pharmacokinetic profiling of CBA-1. Furthermore, exploring its efficacy in other neuropathic pain models (e.g., diabetic neuropathy, spinal nerve ligation) will be crucial to define its therapeutic potential. The ultimate goal is to determine if the potent, mechanism-based efficacy observed in preclinical models translates into a superior therapeutic window for patients suffering from chronic neuropathic pain.
References
- 1. A Comprehensive Algorithm for Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. uspainfoundation.org [uspainfoundation.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 8. bethanycdykesmd.com [bethanycdykesmd.com]
- 9. The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of two novel GABAA receptor positive allosteric modulators on neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
A Researcher's Guide to Target Validation: Deconvoluting the Mechanism of 2-((4-Chlorobenzyl)oxy)benzoic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-focused framework for validating the biological target of a novel compound, using 2-((4-Chlorobenzyl)oxy)benzoic acid as a case study. As the precise molecular target of this compound is not yet firmly established in publicly available literature, we will proceed by postulating a plausible target based on its structural similarity to known anti-inflammatory agents: Cyclooxygenase-2 (COX-2) . This guide will objectively compare the hypothetical performance of this compound with established COX-2 inhibitors, supported by detailed experimental protocols.
The Rationale: Why Hypothesize COX-2 as the Target?
The structure of this compound, a derivative of benzoic acid, bears resemblance to the scaffold of several non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2][3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4] The existence of two major isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), makes selective COX-2 inhibition a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs.[4][5] Therefore, a logical first step in the target validation of this compound is to investigate its potential as a selective COX-2 inhibitor.
A Multi-pronged Approach to Target Validation
A robust target validation strategy relies on a tiered approach, moving from direct biochemical assays to more physiologically relevant cell-based models. This ensures that the observed effects are not artifacts of a particular experimental system and provides a comprehensive understanding of the compound's mechanism of action.
References
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Profiling Receptor Cross-Reactivity: A Case Study of 2-((4-Chlorobenzyl)oxy)benzoic Acid
This guide provides a comprehensive framework for evaluating the receptor selectivity of novel chemical entities, using the synthetic molecule 2-((4-Chlorobenzyl)oxy)benzoic acid as a central example. For the purpose of this guide, we will refer to this molecule as Compound CBBA . While public domain data on the specific molecular target of Compound CBBA is limited, its structural motifs, resembling salicylic acid derivatives, suggest potential activity in inflammatory or metabolic pathways[1][2].
Herein, we postulate a hypothetical primary target for Compound CBBA—the orphan G-protein coupled receptor 35 (GPR35)—to illustrate a rigorous, field-proven workflow for assessing receptor cross-reactivity. GPR35 is expressed in immune and gastrointestinal tissues and is implicated in inflammation, making it a plausible, albeit illustrative, target for a benzoic acid derivative[3][4][5]. This guide is designed for drug development professionals and researchers, offering in-depth protocols and the scientific rationale behind them.
The Imperative of Selectivity Profiling in Drug Discovery
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a critical, self-validating step in preclinical development. The goal is to build a "selectivity ratio," quantitatively comparing the compound's potency at its primary target versus its activity at a panel of other relevant receptors.
Foundational Assays: Establishing Primary Target Engagement
Before exploring off-target effects, it is crucial to confirm and quantify the interaction with the hypothesized primary target, GPR35. This involves determining the compound's binding affinity and functional potency.
Radioligand Binding Assays: Quantifying Affinity (Ki)
Radioligand binding assays are the gold standard for measuring the direct interaction between a compound and a receptor[6]. They are robust, highly sensitive, and provide a direct measure of affinity[7]. A competitive binding assay is employed to determine the affinity (expressed as the inhibition constant, Ki) of the unlabeled Compound CBBA by measuring its ability to displace a known radiolabeled ligand from the GPR35 receptor.
-
Receptor Preparation: Utilize cell membranes prepared from a stable cell line overexpressing human GPR35 (e.g., HEK293 or CHO cells). Quantify total protein concentration using a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of a suitable GPR35 radioligand (e.g., [³H]-Kynurenic Acid). The concentration should be at or below its dissociation constant (Kd) to ensure assay sensitivity[8].
-
A range of concentrations of unlabeled Compound CBBA (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
The GPR35-expressing cell membranes (e.g., 10-20 µg of protein per well).
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled GPR35 ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay buffer to minimize dissociation.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the Compound CBBA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Compound CBBA that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring Cellular Response (EC₅₀)
While binding assays confirm physical interaction, functional assays measure the biological consequence of that interaction. GPR35 is known to couple to multiple G-protein pathways, including Gαi/o, Gαq, and Gα12/13, leading to downstream events like changes in intracellular calcium ([Ca²⁺]i) or cyclic AMP (cAMP) levels[9]. A calcium mobilization assay is a common and robust method to assess GPR35 activation.
-
Cell Culture: Plate GPR35-expressing cells in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark at 37°C for 60 minutes.
-
Compound Preparation: Prepare a dilution series of Compound CBBA in the assay buffer.
-
Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument to measure fluorescence.
-
Establish a baseline fluorescence reading for each well.
-
Add the Compound CBBA dilutions to the wells and monitor the change in fluorescence over time. The activation of Gαq-coupled GPR35 will trigger the release of intracellular calcium stores, causing a sharp increase in fluorescence.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the Compound CBBA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).
-
The following diagram illustrates the workflow for primary target validation.
Caption: Workflow for confirming primary target engagement.
Cross-Reactivity Profiling: A Systematic Approach
Once primary target engagement is confirmed, the investigation broadens to assess interactions with other receptors. This process should be systematic, starting with receptors that are structurally or functionally related to GPR35 and expanding to include standard safety panels.
Selecting the Cross-Reactivity Panel
The choice of receptors for the panel is critical and should be based on:
-
Structural Homology: Other GPCRs, particularly orphan receptors or those with similar ligand-binding pockets.
-
Functional Relationship: Receptors involved in similar signaling pathways (e.g., other Gαq- or Gαi-coupled receptors) or physiological systems (inflammation, pain). For instance, since some benzoic acid derivatives interact with COX enzymes or PPARs, these should be included[1][10].
-
Safety and Toxicity: A standard panel of receptors known to be associated with adverse drug reactions (e.g., hERG channel, adrenergic, dopaminergic, serotonergic, and muscarinic receptors).
Tiered Screening Strategy
A tiered approach is efficient and cost-effective.
-
Tier 1 (Primary Screen): A broad screen using binding assays at a single, high concentration of Compound CBBA (e.g., 10 µM) against a large panel of receptors. Receptors showing significant inhibition (e.g., >50%) are flagged as potential "hits."
-
Tier 2 (Dose-Response): For any hits identified in Tier 1, perform full dose-response binding assays to determine their Ki values.
-
Tier 3 (Functional Confirmation): For hits with significant binding affinity, conduct functional assays to determine if the interaction is agonistic, antagonistic, or inverse agonistic.
The diagram below outlines the GPR35 signaling cascade, which provides a basis for selecting functionally related receptors for the cross-reactivity panel.
Caption: Simplified GPR35 signaling pathways.
Data Interpretation and Visualization
The ultimate output of this investigation is a clear, quantitative comparison of Compound CBBA's activity across multiple targets. A data summary table is the most effective way to present these findings.
Table 1: Hypothetical Cross-Reactivity Profile of Compound CBBA
| Receptor Target | Assay Type | Result (Ki or EC₅₀, nM) | Selectivity Ratio (Ki off-target / Ki GPR35) |
| GPR35 (Primary) | Binding (Ki) | 15 | - |
| GPR35 (Primary) | Functional (EC₅₀) | 45 | - |
| GPR55 | Binding (Ki) | 1,200 | 80 |
| Adrenergic α₁ | Binding (Ki) | > 10,000 | > 667 |
| Dopamine D₂ | Binding (Ki) | 8,500 | 567 |
| PPARα | Binding (Ki) | > 10,000 | > 667 |
| COX-2 | Functional (IC₅₀) | 7,800 | 520 |
| hERG Channel | Binding (Ki) | > 10,000 | > 667 |
This data is illustrative and does not represent actual experimental results.
A selectivity ratio of >100-fold is generally considered a good indicator of a selective compound, although the required margin depends on the therapeutic window and the nature of the off-target receptor.
Conclusion
This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity profile of a novel compound, using the hypothetical GPR35 agonist Compound CBBA as an example. By integrating high-throughput binding assays with targeted functional follow-ups, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is fundamental to mitigating risks of off-target toxicity and ensuring the development of safer, more effective therapeutics. The causality behind this workflow is clear: confirm on-target affinity and function first, then systematically map all biologically relevant interactions to build a complete pharmacological profile.
References
- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. GPR35 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-((4-Chlorobenzyl)oxy)benzoic acid vs. its para-substituted isomer activity
An In-Depth Comparative Analysis of 2-((4-Chlorobenzyl)oxy)benzoic Acid and its Para-Substituted Isomer: A Guide to Structure-Activity Relationship (SAR) Elucidation
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for comparing the biological activity of this compound against its para-substituted isomer, 4-((4-Chlorobenzyl)oxy)benzoic acid. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive analysis and outline a robust experimental workflow for their empirical evaluation.
The core chemical scaffold, a benzoic acid linked to a benzyl group via an ether, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The key differentiator between the two isomers is the position of the ether linkage on the benzoic acid ring (ortho vs. para). This seemingly subtle change can dramatically alter the molecule's three-dimensional shape, electronic distribution, and physicochemical properties, leading to significant divergence in biological activity. This guide will explore these potential differences and provide the methodology to rigorously test them.
Structural and Physicochemical Postulates
The initial step in comparing these isomers involves a theoretical analysis of their structural and electronic properties. The substitution pattern on the benzoic acid ring is the primary determinant of the molecule's overall conformation and its ability to engage with a biological target.
-
This compound (Ortho-Isomer): The proximity of the bulky benzyloxy group to the carboxylic acid at the ortho position creates significant steric hindrance. This is expected to force the carboxylic acid group out of the plane of the benzoic ring. This fixed, non-planar conformation can be critical for fitting into a specific binding pocket.
-
4-((4-Chlorobenzyl)oxy)benzoic Acid (Para-Isomer): In the para-isomer, the substituent groups are at opposite ends of the phenyl ring. This results in a more linear, extended, and conformationally flexible molecule. This linearity may be favorable for targets with long, narrow binding clefts.
The 4-chloro substituent on the benzyl ring serves as a critical anchor point for SAR analysis. As an electron-withdrawing group, it influences the electronic character of the benzyl ring and increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability.
Comparative Physicochemical Properties (Predicted)
| Property | This compound (Ortho) | 4-((4-Chlorobenzyl)oxy)benzoic acid (Para) | Rationale for Difference |
| Conformation | Sterically hindered, likely non-planar | Linear, more flexible | The ortho-substitution forces the carboxylic acid out of the plane of the aromatic ring. |
| Acidity (pKa) | Potentially lower pKa (more acidic) | Higher pKa (less acidic) | Intramolecular hydrogen bonding in the ortho-isomer can stabilize the carboxylate anion, increasing acidity. |
| Lipophilicity (cLogP) | Slightly lower | Slightly higher | The more extended structure of the para-isomer may lead to a marginal increase in lipophilicity. |
| Dipole Moment | Likely higher | Likely lower | The asymmetric substitution in the ortho-isomer is expected to result in a larger overall dipole moment. |
Hypothetical Biological Targets and Mechanism of Action
Based on the benzyloxy benzoic acid scaffold, a plausible biological target class is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. These receptors are ligand-activated transcription factors that play crucial roles in metabolism and inflammation. The general structure of our isomers resembles that of known PPAR agonists, which typically feature a carboxylic acid head group (for binding to a key arginine residue in the ligand-binding domain), a central linker, and a hydrophobic tail.
The differential activity between the ortho and para isomers would arise from their distinct ability to fit within the Y-shaped ligand-binding pocket of a PPAR subtype (α, γ, or δ).
Figure 1: A generalized signaling pathway for a hypothetical PPAR agonist. The differential activity of the ortho and para isomers would primarily stem from the efficiency of Step 1, the initial binding event.
Recommended Experimental Workflow for Comparative Analysis
To empirically determine the superior isomer, a tiered approach starting with in vitro assays and progressing to cell-based models is recommended. This workflow ensures a systematic and cost-effective evaluation.
Figure 2: A tiered experimental workflow for the systematic comparison of the ortho and para isomers.
Protocol 1: PPAR Ligand Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the binding affinity of a compound to a target receptor.
Objective: To determine the binding affinity (Kd or Ki) of each isomer for PPAR subtypes.
Methodology:
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPAR Ligand Binding Domain (LBD), a fluorescently-labeled known PPAR ligand (tracer), and the test isomers.
-
Assay Plate Preparation: Add assay buffer to a 384-well plate.
-
Compound Addition: Create a serial dilution of each isomer (e.g., from 100 µM to 1 pM) and add to the plate. Include a "no inhibitor" control.
-
Reagent Addition: Add the PPAR-LBD, the anti-GST antibody, and the fluorescent tracer to all wells.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: PPAR Reporter Gene Assay
This cell-based assay measures the functional consequence of receptor binding—the activation of gene transcription.
Objective: To determine the potency (EC50) and efficacy (Emax) of each isomer as a PPAR agonist.
Methodology:
-
Cell Line: Use a host cell line (e.g., HEK293T) transiently transfected with two plasmids: one expressing a fusion protein of the PPAR-LBD and the Gal4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
Cell Plating: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each isomer for 18-24 hours.
-
Luciferase Assay: Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Data Acquisition: Measure the luminescence signal using a plate-based luminometer.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized response against the log of the agonist concentration and fit the data to a 4-parameter logistic curve to determine the EC50 and Emax.
Conclusion and Outlook
The comparison between this compound and its para-isomer is a classic exercise in understanding structure-activity relationships. While theoretical analysis suggests the para-isomer's linear flexibility might be advantageous for certain targets and the ortho-isomer's fixed conformation for others, only empirical data can provide a definitive answer.
The proposed workflow provides a rigorous, industry-standard path to elucidating these differences. The results of these experiments will not only identify the more potent isomer but will also provide crucial insights into the structural requirements of the target's binding pocket, guiding future rounds of lead optimization. The key to success lies in the meticulous execution of these validated protocols and a careful interpretation of the resulting quantitative data.
A Head-to-Head Comparison of 2-((4-Chlorobenzyl)oxy)benzoic Acid and Its Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
Introduction
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets make it a privileged structure. Within this class, 2-((4-Chlorobenzyl)oxy)benzoic acid emerges as a compound of interest, offering a unique combination of a flexible ether linkage and a halogenated aromatic ring. This guide provides a head-to-head comparison of this compound and its structurally related derivatives. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in their discovery programs.
The Core Moiety: Synthesis and Foundational Properties of this compound
The synthesis of the parent compound, this compound, is typically achieved through a Williamson ether synthesis. This straightforward and high-yielding reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Synthetic Protocol
A common laboratory-scale synthesis is outlined below. This protocol serves as a template for the synthesis of many of the derivatives discussed in this guide.
Experimental Protocol: Synthesis of this compound
-
Deprotonation of Salicylic Acid: To a solution of salicylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C. Allow the reaction to stir for 30 minutes at room temperature to ensure complete formation of the dianion.
-
Nucleophilic Substitution: Introduce 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture. Let the reaction proceed at room temperature for 12-18 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and acidify with a dilute solution of hydrochloric acid (HCl) to a pH of approximately 2-3. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
The rationale behind using a strong base like NaH is to deprotonate both the carboxylic acid and the phenolic hydroxyl group of salicylic acid, ensuring the subsequent alkylation occurs predominantly at the more nucleophilic phenoxide.
Head-to-Head Comparison of Biological Activities
The true potential of the this compound scaffold is realized through the systematic modification of its structure. Here, we compare the parent compound with key derivatives, focusing on their anti-inflammatory and potential anticancer activities.
Anti-inflammatory Activity
A number of studies have explored the anti-inflammatory potential of benzoic acid derivatives. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Table 1: Comparative In Vitro Anti-inflammatory Activity of this compound and Its Derivatives
| Compound ID | R1 Substitution | R2 Substitution | COX-2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| 1 (Parent) | H | H | 15.2 | >100 | >6.6 |
| 2 | 5-NO2 | H | 8.5 | >100 | >11.8 |
| 3 | H | 3,4-diCl | 12.1 | >100 | >8.3 |
| 4 | 5-Cl | H | 10.3 | >100 | >9.7 |
Data is hypothetical and for illustrative purposes, based on trends observed in similar compound series.
From the data, it is evident that substitutions on the benzoic acid ring can significantly influence activity. The introduction of an electron-withdrawing nitro group at the 5-position (Compound 2 ) appears to enhance COX-2 inhibition. This could be attributed to altered electronic properties of the carboxylate group, leading to a more favorable interaction with the enzyme's active site.
Anticancer Activity
The structural motif of this compound has also been investigated for its potential as an anticancer agent. The mechanism can vary, but often involves the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.
Table 2: Comparative In Vitro Anticancer Activity Against A549 Human Lung Carcinoma Cells
| Compound ID | R1 Substitution | R2 Substitution | IC50 (µM) |
| 1 (Parent) | H | H | 45.8 |
| 5 | 4-F | H | 32.1 |
| 6 | H | 4-OCH3 | 58.2 |
| 7 | 3,5-diCl | H | 25.5 |
Data is hypothetical and for illustrative purposes, based on trends observed in similar compound series.
In this series, halogen substitution on the benzoic acid ring (Compounds 5 and 7 ) appears to correlate with increased anticancer activity. The disubstituted derivative, Compound 7 , demonstrates the most potent activity, suggesting that increased lipophilicity and specific electronic effects may play a role in its mechanism of action.
Structure-Activity Relationship (SAR) Analysis
The comparative data allows for the formulation of a preliminary SAR for the this compound scaffold.
Benchmarking 2-((4-Chlorobenzyl)oxy)benzoic Acid: A Comparative Analysis Against Established COX-2 Inhibitors
Abstract
This guide provides a comprehensive benchmarking analysis of the novel compound 2-((4-Chlorobenzyl)oxy)benzoic acid against the well-characterized cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and Etoricoxib. Cyclooxygenase enzymes are pivotal mediators of inflammation, and their selective inhibition remains a key strategy in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles. This document outlines the rationale for this comparative study, details the experimental methodologies for assessing inhibitory potency and selectivity, and presents a comparative analysis of the resulting data. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating the potential of novel compounds in the context of established therapeutic agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation and a variety of physiological processes. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.
This differential expression profile forms the basis for the development of selective COX-2 inhibitors. Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While this provides effective pain and inflammation relief, the concurrent inhibition of COX-1 can lead to undesirable gastrointestinal side effects, including ulcers and bleeding. Selective COX-2 inhibitors, often referred to as "coxibs," were designed to specifically target the inducible COX-2 enzyme, thereby reducing inflammation while minimizing the risk of gastric complications.
The chemical scaffold of this compound, featuring a benzoic acid moiety, is a common structural motif found in many COX inhibitors. This structural similarity provides a strong rationale for investigating its potential as a selective COX-2 inhibitor. This guide benchmarks its performance against two clinically successful and widely studied selective COX-2 inhibitors: Celecoxib and Etoricoxib.
The Inhibitors: A Comparative Overview
| Compound | Structure | Mechanism of Action | Clinical Significance |
| This compound | ![]() | Putative selective COX-2 inhibitor. | Investigational compound with potential for anti-inflammatory activity. |
| Celecoxib | ![]() | Selective COX-2 inhibitor. | FDA-approved for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. |
| Etoricoxib | ![]() | Highly selective COX-2 inhibitor. | Approved in many countries for the treatment of various forms of arthritis and pain. |
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, a series of in vitro assays are proposed to determine the inhibitory potency (IC50) and selectivity of this compound against human COX-1 and COX-2 enzymes.
Workflow for Comparative Inhibitor Profiling
The following diagram illustrates the experimental workflow for the comparative analysis.
Independent Verification of Salicylic Acid Derivatives: A Comparative Guide to 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl), against its parent compound, acetylsalicylic acid (Aspirin). All findings are substantiated by experimental data and established scientific principles to ensure trustworthiness and aid in the independent verification of its therapeutic potential.
Executive Summary
The landscape of anti-inflammatory and analgesic drug development is continually evolving, driven by the need to enhance efficacy while mitigating adverse effects. Acetylsalicylic acid (Aspirin) has long been a cornerstone therapy, but its clinical utility is often hampered by significant gastrointestinal toxicity.[1] This has spurred the development of new chemical entities that retain the therapeutic benefits of salicylic acid derivatives with an improved safety profile. 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) has emerged as a promising candidate, demonstrating superior analgesic and anti-inflammatory activity with reduced gastric side effects in preclinical models compared to Aspirin.[2][3] This guide synthesizes the current data on 3-CH2Cl, offering a direct comparison with Aspirin and providing detailed experimental protocols for independent validation.
Mechanistic Deep Dive: COX Inhibition and Beyond
The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs), including Aspirin, is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5]
Aspirin's Dual-Edged Sword: Aspirin acts as a non-selective, irreversible inhibitor of both COX-1 and COX-2. It achieves this by acetylating a serine residue within the active site of the enzymes.[6][7] While inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme in the gastric mucosa disrupts the production of protective prostaglandins.[4] This leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and an increased risk of gastric irritation, ulceration, and bleeding.[8][9]
3-CH2Cl's Targeted Approach: In contrast, 3-CH2Cl is hypothesized to be a selective inhibitor of COX-2. In silico docking studies have shown that 3-CH2Cl has a higher binding affinity for the COX-2 active site (PDB: 5F1A) compared to Aspirin.[2][3] This selectivity is crucial as it suggests that 3-CH2Cl can exert its anti-inflammatory effects without compromising the gastroprotective functions of COX-1. Furthermore, studies indicate that 3-CH2Cl may also modulate inflammatory responses through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[10][11] In lipopolysaccharide (LPS)-induced inflammation models, 3-CH2Cl demonstrated superior suppression of NF-κB compared to Aspirin.[10]
Caption: Comparative Mechanism of Action: Aspirin vs. 3-CH2Cl.
Comparative Efficacy: Preclinical Evidence
The therapeutic potential of 3-CH2Cl has been evaluated in established animal models for pain and inflammation, consistently showing an advantage over Aspirin.
Analgesic Activity
The analgesic properties were assessed using the hot plate test and the acetic acid-induced writhing test in rats. The hot plate test measures the response latency to a thermal stimulus, indicating central analgesic action, while the writhing test assesses visceral pain, reflecting peripheral analgesic effects.[2][12]
Studies have shown that oral administration of 3-CH2Cl results in a significant, dose-dependent increase in nociceptive response time in the hot plate test.[13] In the writhing test, 3-CH2Cl demonstrated a more potent reduction in the number of writhes compared to Aspirin, indicating superior analgesic activity.[2]
Anti-inflammatory Activity
The anti-inflammatory efficacy was investigated using the lipopolysaccharide (LPS)-induced systemic inflammation model in rats. LPS, a component of gram-negative bacteria, triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-1β.[14][15]
In this model, treatment with 3-CH2Cl significantly reduced the plasma concentrations of TNF-α and IL-1β.[13] This effect was more pronounced than that observed with Aspirin, aligning with the hypothesis that 3-CH2Cl possesses a more potent or broader anti-inflammatory mechanism, potentially involving the NF-κB pathway.[3][10]
Table 1: Summary of Comparative Preclinical Efficacy
| Parameter | Assay | 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH2Cl) | Acetylsalicylic Acid (Aspirin) | Reference(s) |
| Analgesic Activity | Writhing Test (Rats) | Significant, dose-dependent decrement in nociceptive response. Superior to Aspirin. | Standard analgesic effect. | [2] |
| Plantar Test (Rats) | Significant increment in plantar response time. Superior to Aspirin. | Standard analgesic effect. | [2] | |
| Anti-inflammatory Activity | LPS-Induced Inflammation (Rats) | Significant reduction in TNF-α and IL-1β. Superior NF-κB suppression. | Reduction in pro-inflammatory cytokines. | [3][10][13] |
| Gastrointestinal Safety | Microscopic Examination (Rats) | No observed toxicity/harmful side effects. | Known to induce gastric bleeding and ulceration. | [2][3] |
Protocols for Independent Verification
To facilitate the independent validation of these findings, detailed, step-by-step protocols for key comparative assays are provided below. These protocols are based on established methodologies cited in the literature.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes, allowing for the assessment of selectivity.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8), a heme cofactor solution, and dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired concentration.[16]
-
Plate Loading: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to designated wells for "100% initial activity" and "inhibitor" tests. Add only buffer and heme to "background" wells.[16]
-
Inhibitor Addition: Add various concentrations of the test compound (3-CH2Cl), a reference inhibitor (Aspirin), or vehicle (e.g., DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[18]
-
Reaction Termination: Stop the reaction by adding a quench solution, such as 1 M HCl.
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a validated method, such as a competitive Enzyme Immunoassay (EIA) or LC-MS/MS.[17]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.
Protocol: In Vivo Analgesic Activity (Hot Plate Test)
This protocol assesses the central analgesic effects of a compound in rodents.[19]
Methodology:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.[12]
-
Apparatus Setup: Set the surface temperature of the hot plate apparatus to a constant temperature, typically between 52-55°C.[12]
-
Baseline Measurement: Place each rat individually on the hot plate and record the baseline latency to a nocifensive response (e.g., hind paw licking or jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[12][20]
-
Compound Administration: Administer the test compound (3-CH2Cl), positive control (Aspirin), or vehicle orally to different groups of rats.
-
Post-treatment Measurement: At specified time points after administration (e.g., 30, 60, 120 minutes), place the rats back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline values and between treatment groups to determine the analgesic effect.
Protocol: In Vivo Anti-inflammatory Activity (LPS-Induced Model)
This model induces a systemic inflammatory response to evaluate the efficacy of anti-inflammatory compounds.[14]
Methodology:
-
Animal Grouping: Divide rats into experimental groups: Control (saline vehicle), LPS only, LPS + 3-CH2Cl, and LPS + Aspirin.
-
Compound Administration: Pre-treat the respective groups with an oral dose of 3-CH2Cl, Aspirin, or vehicle.
-
Inflammation Induction: After a set pre-treatment time (e.g., 30-60 minutes), administer lipopolysaccharide (LPS from E. coli) via intraperitoneal (i.p.) injection (e.g., 0.1-1 mg/kg) to all groups except the control group, which receives a saline injection.[15][21]
-
Sample Collection: At a peak response time (e.g., 1.5-3 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.[15][21]
-
Cytokine Analysis: Separate plasma from the blood samples and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the cytokine levels between the different treatment groups to assess the anti-inflammatory activity of the test compounds.
Conclusion and Future Directions
The available preclinical data strongly suggest that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is a promising therapeutic candidate with a significant potential to improve upon the risk-benefit profile of Aspirin. Its superior analgesic and anti-inflammatory activities, coupled with a favorable gastrointestinal safety profile, are attributed to its selective inhibition of COX-2 and potential modulation of the NF-κB pathway.[2][3][10][13]
The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to independently verify these findings. Further investigation into the precise molecular interactions with COX-2, comprehensive pharmacokinetic and toxicology studies, and eventual clinical trials are warranted to fully elucidate the therapeutic value of 3-CH2Cl as a next-generation anti-inflammatory and analgesic agent.
References
- 1. Effects of aspirin on the gastrointestinal tract: Pros vs. cons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 15. mdpi.com [mdpi.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Hot plate test [panlab.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-((4-Chlorobenzyl)oxy)benzoic Acid Analogues
Introduction: The Therapeutic Potential of the Benzyloxy-Benzoic Acid Scaffold
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide focuses on a specific and promising class of these derivatives: 2-((4-Chlorobenzyl)oxy)benzoic acid and its analogues.
The core structure, which marries a salicylic acid moiety with a substituted benzyl group via a stable ether linkage, presents a compelling template for medicinal chemists. The salicylic acid component is a well-established pharmacophore, famously responsible for the anti-inflammatory effects of aspirin through the inhibition of cyclooxygenase (COX) enzymes.[2] The introduction of a 4-chlorobenzyl group via an ether linkage is hypothesized to enhance potency and modulate the pharmacokinetic profile. An ether linkage is generally more resistant to in vivo hydrolysis by esterases compared to an ester linkage, which could translate to a longer duration of action.
This guide will provide a comparative analysis of the structure-activity relationships (SAR) of these analogues, drawing insights from closely related compounds to inform the rational design of more potent and selective therapeutic candidates. We will delve into the mechanistic underpinnings of their presumed anti-inflammatory action, detail the experimental protocols for their evaluation, and present a logical framework for future drug development efforts.
Comparative Structure-Activity Relationship (SAR) Analysis
While comprehensive, direct SAR data for a series of this compound analogues is not extensively available in the public domain, we can infer critical SAR trends by analyzing structurally similar ester analogues, namely 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid.[3][4][5][6] These compounds have been studied for their anti-inflammatory and analgesic properties, likely acting through inhibition of the COX-2 enzyme and the NF-κB signaling pathway.[4][5][6]
Key Structural Features and Their Influence on Activity:
-
The Ether Linkage: The replacement of the more common ester linkage with an ether bond is a key feature of the topic compound. This modification is expected to increase the metabolic stability of the molecule, potentially leading to improved bioavailability and a longer half-life in vivo.
-
Substitution on the Benzyl Ring:
-
Position of the Chloro Group: In the related ester analogues, both 3-chloro and 4-chloro substitutions have been shown to be compatible with anti-inflammatory activity.[4][5] The 4-chloro substitution on the benzyl ring of the topic compound is a common feature in many biologically active molecules and is known to influence lipophilicity and electronic properties, which can in turn affect binding to biological targets.
-
Nature of the Substituent: The electron-withdrawing nature of the chlorine atom can impact the overall electronic distribution of the molecule, which may be crucial for interactions with the active site of target enzymes. It is plausible that other halogen substitutions (e.g., F, Br) or small alkyl groups could also be well-tolerated and may fine-tune the activity and selectivity.
-
-
Substitution on the Benzoic Acid Ring:
-
The Carboxylic Acid Group: The 2-carboxyl group is critical for the activity of salicylic acid and its derivatives. It is a key anchoring point within the active site of COX enzymes.
-
Other Substituents: The addition of other substituents to the salicylic acid ring could further modulate activity. For instance, the introduction of small alkyl groups or additional halogens could enhance hydrophobic interactions within the enzyme's active site.
-
The following table summarizes the inferred SAR based on the analysis of structurally related ester analogues.
| Structural Modification | Inferred Effect on Anti-inflammatory Activity | Rationale |
| Ether vs. Ester Linkage | Potentially increased duration of action | Ether linkage is more resistant to hydrolysis by esterases. |
| 4-Chloro on Benzyl Ring | Contributes to potency | Enhances lipophilicity and favorable electronic properties for target binding. |
| Alternative Benzyl Substituents (e.g., F, Br, CH3) | Modulation of activity and selectivity | Fine-tunes the electronic and steric properties of the molecule. |
| Modifications to the Benzoic Acid Ring | Potential for enhanced potency | Can improve hydrophobic interactions and binding affinity in the target's active site. |
Proposed Mechanism of Action: Dual Inhibition of COX-2 and NF-κB
Based on studies of closely related salicylic acid derivatives, a plausible mechanism of action for this compound analogues is the dual inhibition of the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6]
-
COX-2 Inhibition: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4][7]
-
NF-κB Inhibition: NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] Its inhibition can lead to a broad-spectrum anti-inflammatory effect.
The following diagram illustrates the proposed dual inhibitory mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



